Granaticinic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H22O11 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
2-[(1S,7S,9S,10S,16R,18R,19R)-1,5,10,12,19-pentahydroxy-7,18-dimethyl-3,14-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),4,6(11),12-tetraen-9-yl]acetic acid |
InChI |
InChI=1S/C22H22O11/c1-5-11-13(17(26)8(32-5)4-10(24)25)20(29)14-15(18(11)27)21(30)16-12(19(14)28)7-3-9(23)22(16,31)6(2)33-7/h5-9,17,23,26-27,29,31H,3-4H2,1-2H3,(H,24,25)/t5-,6+,7+,8-,9+,17+,22+/m0/s1 |
InChI-Schlüssel |
ABHOBVJKBDCTNB-MJDCBFFMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Granaticinic Acid Biosynthesis Pathway in Streptomyces thermoviolaceus: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Granaticinic acid, a member of the benzoisochromanequinone class of polyketides, is a secondary metabolite produced by Streptomyces thermoviolaceus. This document provides a comprehensive technical overview of the this compound biosynthetic pathway. It details the genetic organization of the biosynthetic gene cluster, the enzymatic steps involved in the synthesis from precursor metabolites to the final product, and relevant quantitative data on production. Furthermore, this guide includes detailed experimental protocols for key methodologies used in the elucidation of this pathway and visual representations of the core biological and experimental processes to facilitate a deeper understanding for research and development purposes.
Introduction
Streptomyces thermoviolaceus is a thermotolerant actinobacterium known for its production of the pigmented antibiotic granaticin and its related derivatives, primarily this compound. These compounds belong to the benzoisochromanequinone family of aromatic polyketides, which are of significant interest due to their antibacterial and potential anticancer activities.[1][2] The biosynthesis of these complex natural products is orchestrated by a dedicated gene cluster encoding a suite of enzymes, including a type II polyketide synthase (PKS) and various tailoring enzymes. The granaticin biosynthetic pathway in S. thermoviolaceus is highly homologous to the well-characterized pathway in Streptomyces violaceoruber Tü22, making the latter an excellent model for understanding this process.
This guide will focus on the core aspects of this compound biosynthesis, providing researchers and drug development professionals with a detailed understanding of the molecular machinery involved.
The Granaticin Biosynthetic Gene Cluster (gra)
The biosynthesis of this compound is encoded by the gra gene cluster. In the closely related Streptomyces violaceoruber Tü22, this cluster spans approximately 39.25 kb and contains 37 open reading frames (ORFs). These genes encode the enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the biosynthesis of a deoxysugar moiety that is often attached to the granaticin core.
A diagram of the gra gene cluster from S. violaceoruber Tü22 is presented below, illustrating the organization of the biosynthetic, regulatory, and transport-related genes.
Caption: Organization of the granaticin (gra) biosynthetic gene cluster.
The this compound Biosynthetic Pathway
The biosynthesis of this compound begins with the assembly of a 16-carbon polyketide chain by the type II PKS, followed by a series of tailoring reactions including ketoreduction, cyclization, aromatization, and hydroxylation. The nascent polyketide chain of granaticin is identical to that of actinorhodin, another well-known benzoisochromanequinone. However, the subsequent post-PKS modifications, particularly the stereochemistry of the pyran ring and glycosylation patterns, differ between the two pathways.
The proposed biosynthetic pathway for granaticin is depicted below. This compound is a key intermediate in this pathway.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on this compound Production
The production of this compound by Streptomyces thermoviolaceus is influenced by various environmental and nutritional factors. Optimization studies have been conducted to enhance the yield of this valuable metabolite.
| Parameter | Condition | This compound Yield (mg/L) | Reference |
| Temperature | 37 °C | Rate of synthesis most rapid | [3] |
| 45 °C | Yield was greatest | [3] | |
| Un-optimized | ISP2 medium | 18.64 | [4] |
| Optimized | Glucose 0.38%, pH 7.02, Temp 36.53 °C | 61.35 (3.30-fold increase) | [4] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of the gra Gene Cluster in Streptomyces coelicolor CH999
This protocol describes the expression of the entire gra gene cluster in a heterologous host to confirm its role in granaticin production.
-
Vector Construction: The complete gra gene cluster from S. violaceoruber Tü22 is cloned into a cosmid vector, such as pOJ446.
-
Host Strain: Streptomyces coelicolor CH999, a mutant strain blocked in the production of its native polyketide actinorhodin, is used as the heterologous host.
-
Protoplast Preparation and Transformation:
-
Grow S. coelicolor CH999 in a suitable liquid medium (e.g., YEME) to the mid-exponential phase.
-
Harvest the mycelium by centrifugation and wash with a sucrose (B13894) solution.
-
Resuspend the mycelium in a lysozyme (B549824) solution to generate protoplasts.
-
The cosmid DNA carrying the gra cluster is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
-
Selection and Regeneration:
-
Plate the transformed protoplasts on a regeneration medium (e.g., R5 medium) and select for transformants using an appropriate antibiotic marker present on the cosmid.
-
-
Analysis of Metabolite Production:
-
Cultivate the recombinant S. coelicolor CH999 strains on a production medium.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and compare the retention times and UV-Vis spectra with authentic standards of granaticin and its derivatives.
-
Gene Knockout and Functional Complementation
This protocol outlines the process of deleting a specific gene within the gra cluster and then reintroducing it to confirm its function, as exemplified by the characterization of gra-ORF5 and gra-ORF6.
References
- 1. The granaticin biosynthetic gene cluster of Streptomyces violaceoruber Tü22: sequence analysis and expression in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and deduced function of the granaticin-producing polyketide synthase gene cluster of Streptomyces violaceoruber Tü22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and deduced function of the granaticin‐producing polyketide synthase gene cluster of Streptomyces violaceoruber Tü22. | The EMBO Journal [link.springer.com]
- 4. Structure and deduced function of the granaticin‐producing polyketide synthase gene cluster of Streptomyces violaceoruber Tü22. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Granaticinic acid belongs to the granaticin family, a class of benzoisochromanequinone (BIQ) polyketides known for their significant biological activities, including antibacterial and antitumor properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound and its derivatives, methodologies for their isolation and characterization, and insights into their biological mechanisms.
Natural Sources of this compound and Congeners
This compound and its related compounds are primarily secondary metabolites produced by various species of soil- and endophytic bacteria, predominantly from the genus Streptomyces. These microorganisms synthesize a range of granaticin analogues, often as a mixture of compounds.
Key Producing Organisms:
-
Streptomyces violaceoruber Tü22: This is one of the most well-documented producers of the granaticin complex, which includes granaticin, granaticin B, dihydrogranaticin, and dihydrogranaticin B.[3] The entire biosynthetic gene cluster (gra-cluster) from this strain has been cloned and sequenced, providing significant insights into the polyketide synthesis pathway.[3][4][5]
-
Streptomyces thermoviolaceus NT1: An endophytic strain isolated from the stem of Catharanthus roseus, this species is a notable producer of this compound.[6][7] Research has shown that this strain can produce this compound as the sole major component under specific culture conditions.[8]
-
Streptomyces vietnamensis GIMV4.0001: Isolated from tropical forest soil, this species is another confirmed producer of granaticins.[9] Studies on this strain have also led to the discovery of novel sulfur-containing derivatives, named mycothiogranaticins, which are formed through the conjugation of granaticin intermediates with mycothiol.[1][2]
-
Streptomyces olivaceus : This species is known to produce granaticin, among other antibiotics like elloramycin.[10]
-
Streptomyces parvus C05: A strain of this species, isolated from the walls of a Roman tomb, was found to produce a violet pigment identified as a mixture of granaticins.[11]
Quantitative Production of this compound and Derivatives
The yield of this compound and related compounds is highly dependent on the producing strain and the fermentation conditions. Optimization of culture parameters such as media composition, pH, temperature, and incubation time is critical for maximizing production.
| Compound | Producing Organism | Yield | Key Culture Conditions |
| This compound | Streptomyces thermoviolaceus NT1 | 61.35 mg/L | Optimized ISP2 medium, 0.38% glucose, pH 7.02, 36.53 °C, 10 days |
| This compound | Streptomyces vilmorinianum YP1 | 111.3 mg (from 2.7g crude extract) | Optimized LB medium, 28 °C, 36 hours (seed culture) |
| Granaticin B | Streptomyces vilmorinianum YP1 | 73.3 mg (from 2.7g crude extract) | Optimized LB medium, 28 °C, 36 hours (seed culture) |
| Granaticin | Streptomyces vilmorinianum YP1 | 0.8 mg (from 2.7g crude extract) | Optimized LB medium, 28 °C, 36 hours (seed culture) |
| Mycothiogranaticin A | Streptomyces vietnamensis GIMV4.0001 | 2.06 mg/L | YEME medium, 28 °C, 6 days |
| Granaticin MA | Streptomyces vietnamensis GIMV4.0001 | 0.39 mg/L | YEME medium, 28 °C, 6 days |
Table 1: Summary of quantitative yields of this compound and related compounds from various Streptomyces species. Yields are highly dependent on the specific strain and fermentation conditions. Data compiled from references[1][12][13].
Experimental Protocols
The following sections detail generalized protocols for the fermentation, extraction, purification, and characterization of this compound from Streptomyces cultures.
-
Inoculum Preparation: A single colony of the Streptomyces strain is inoculated into a suitable liquid seed medium, such as ISP2 (International Streptomyces Project 2) or YEME (Yeast Extract-Malt Extract) medium.[1][14] The culture is incubated at 28-35°C for 2-4 days with shaking (150-220 rpm) to generate a dense seed culture.[1][14]
-
Production Culture: The seed culture (typically 5% v/v) is transferred to a larger volume of production medium in baffled flasks.[1][13] The composition of the production medium is critical and often optimized; for instance, ISP2 medium supplemented with a specific glucose concentration (e.g., 0.4%) has been shown to be effective for S. thermoviolaceus NT1.[14]
-
Incubation: The production culture is incubated for an extended period, typically 6 to 12 days, under controlled temperature (28-37°C) and agitation.[1][13] The production of this compound often initiates in the late exponential or early stationary phase of growth.[13]
-
Adsorption: At the end of the fermentation, an adsorbent resin (e.g., Amberlite® XAD16) is added directly to the culture broth (e.g., 5% w/v). The mixture is agitated for several hours to allow the secondary metabolites to adsorb to the resin.[1]
-
Elution: The resin is collected, washed, and the adsorbed compounds are eluted using an organic solvent such as methanol (B129727) or ethyl acetate.[1]
-
Solvent Extraction: Alternatively, the cell-free culture broth can be subjected to liquid-liquid extraction with an equal volume of ethyl acetate. The organic phase, containing the desired compounds, is then collected.
-
Crude Extract Preparation: The organic solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Chromatographic Purification: The crude extract is further purified using chromatographic techniques:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate fractions based on polarity.[6]
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase, such as a gradient of methanol and water containing 0.1% formic acid.[1]
-
The purified compounds are identified and characterized using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments are used to elucidate the detailed chemical structure.[1]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[6]
Biological Activity and Signaling Pathways
Granaticins exhibit a broad range of biological activities. Their antibacterial action is primarily against Gram-positive bacteria.[1] The proposed mechanism involves the inhibition of protein and RNA synthesis by interfering with the aminoacylation of tRNALeu.[2] More recently, it has been shown that granaticin can act as an organocatalyst, oxidizing cellular components like L-cysteine and generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which contributes to its bactericidal effects.[15]
In addition to their antibacterial properties, granaticins show cytotoxicity against various cancer cell lines.[1][2] While the exact signaling pathways affected by this compound are still under investigation, related naphthoquinone compounds like Shikonin have been shown to exert their anti-melanoma effects by inhibiting the STAT3 signaling pathway.[16] This involves preventing the phosphorylation and dimerization of the STAT3 protein, which in turn downregulates the expression of target genes involved in cell survival and proliferation.[16]
Caption: Generalized workflow for the production and analysis of this compound.
Caption: Proposed antibacterial mechanisms of this compound.
Conclusion
This compound and its related benzoisochromanequinones represent a promising class of natural products with significant therapeutic potential. Streptomyces species remain the most prolific source of these compounds. Further exploration of unique environments, such as endophytic niches and underexplored soil ecosystems, may lead to the discovery of novel strains producing new granaticin analogues. The optimization of fermentation processes and the application of advanced purification techniques are crucial for obtaining these compounds in quantities sufficient for preclinical and clinical development. A deeper understanding of their mechanisms of action and signaling pathways will be vital for their future application in drug development.
References
- 1. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
- 2. Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The granaticin biosynthetic gene cluster of Streptomyces violaceoruber Tü22: sequence analysis and expression in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and deduced function of the granaticin-producing polyketide synthase gene cluster of Streptomyces violaceoruber Tü22 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and deduced function of the granaticin-producing polyketide synthase gene cluster of Streptomyces violaceoruber Tü22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Granaticins and their biosynthetic gene cluster from Streptomyces vietnamensis: evidence of horizontal gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Streptomyces olivaceus - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organocatalytic activity of granaticin and its involvement in bactericidal function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Granaticinic Acid: A Technical Guide
Spectroscopic Data Summary
The following tables summarize the available and inferred spectroscopic data for Granaticinic acid.
UV-Visible Spectroscopy
The UV-Visible spectrum of the closely related compound, granaticin, exhibits characteristic absorptions for the benzoisochromanequinone chromophore. These values are considered representative of this compound.
| Wavelength (λmax, nm) | Reference |
| 220 | [1] |
| 285 | [1] |
| 490 | [1] |
| 525 | [1] |
| 570 | [1] |
Infrared (IR) Spectroscopy
Specific IR spectral data for this compound is not available in tabulated form. However, based on its chemical structure, which includes a carboxylic acid, hydroxyl groups, a ketone, and an aromatic ring, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-2500 (broad) | Carboxylic Acid O-H | Stretching |
| ~3400 (broad) | Alcohol O-H | Stretching |
| ~1710 | Carboxylic Acid C=O | Stretching |
| ~1650 | Ketone C=O | Stretching |
| ~1600, 1450 | Aromatic C=C | Stretching |
| ~1250 | C-O | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete ¹H and ¹³C NMR data for this compound are not publicly available. However, data for the structurally similar compound, Granaticin C, provides a valuable reference for the expected chemical shifts of the core structure.
¹H NMR of Granaticin C (in CD₃CN)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (tentative) |
| 12.10 | s | Ar-OH |
| 7.25 | s | Ar-H |
| 4.95 | d | O-CH-O |
| 4.40 | q | CH-CH₃ |
| 4.15 | d | CH-OH |
| 2.80 | m | CH₂ |
| 2.45 | m | CH₂ |
| 1.35 | d | CH-CH₃ |
¹³C NMR of Granaticin C (in CD₃CN)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment (tentative) |
| 188.0 | C=O | Ketone |
| 182.0 | C=O | Ketone |
| 170.0 | C=O | Carboxylic Acid |
| 162.0 | C | Aromatic C-O |
| 140.0 | C | Aromatic C |
| 135.0 | C | Aromatic C |
| 118.0 | CH | Aromatic CH |
| 115.0 | C | Aromatic C |
| 110.0 | C | Aromatic C |
| 80.0 | CH | O-CH-O |
| 75.0 | CH | CH-OH |
| 70.0 | CH | CH-CH₃ |
| 35.0 | CH₂ | CH₂ |
| 20.0 | CH₃ | CH₃ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
-
The choice of solvent depends on the solubility of the compound and the desired resolution of proton signals.
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, proton-decoupled spectra are typically acquired using a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy.
-
Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation and assignment of signals.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) powder.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
The stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0 AU).
Data Acquisition:
-
The UV-Vis spectrum is recorded using a dual-beam spectrophotometer.
-
A baseline is first recorded with a cuvette containing the pure solvent.
-
The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
-
The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.
References
Granaticinic Acid: A Technical Guide to its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granaticinic acid, a member of the pyranonaphthoquinone class of antibiotics, exhibits broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antibacterial effects. The primary mode of action is the inhibition of protein synthesis through the specific targeting of leucyl-tRNA synthetase. This inhibition subsequently triggers a stringent response in susceptible bacteria, leading to the cessation of RNA synthesis and ultimately, bacteriostasis. This document details the core mechanism, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and workflows.
Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
The primary antibacterial target of this compound is leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis. LeuRS is responsible for the acylation of transfer RNA specific for leucine (B10760876) (tRNALeu) with its cognate amino acid.
This compound interferes with this charging process of tRNALeu.[1][2] This interference leads to a depletion of charged leucyl-tRNA, which in turn stalls the ribosomal machinery and arrests protein synthesis. The bacteriostatic effect of low concentrations of the closely related compound granaticin on Bacillus subtilis can be alleviated by the addition of leucine to the growth medium, further supporting the specific targeting of the leucine incorporation pathway.[1]
Induction of the Stringent Response
In many bacteria, the inhibition of aminoacyl-tRNA synthetases and the subsequent decrease in the pool of charged tRNAs trigger a cellular stress pathway known as the stringent response. This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). The accumulation of these molecules leads to a global downregulation of transcription, particularly of genes involved in growth and proliferation, including those for ribosomal RNA (rRNA) and ribosomal proteins. This stringent response is a key consequence of leucyl-tRNA synthetase inhibition by this compound and contributes significantly to its bacteriostatic effect.[2]
Antibacterial Spectrum and Potency
This compound has demonstrated a broad spectrum of activity. It is notably effective against Gram-positive bacteria and also shows activity against Gram-negative bacteria, a promising characteristic for a natural antibiotic.[3] Its efficacy extends to clinically relevant drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Staphylococcus aureus (PRSA).[3]
Quantitative Antimicrobial Activity
Precise Minimum Inhibitory Concentration (MIC) values for pure this compound against a wide range of bacterial species are not extensively reported in publicly available literature. The following table summarizes the available data on the antimicrobial activity of preparations containing this compound. It is important to note that these values are for crude extracts or related compounds and may not reflect the potency of the pure compound.
| Preparation / Compound | Bacterial Strain | MIC (µg/mL) | Notes | Reference |
| Granaticin | Escherichia coli | ~100 | Estimated from growth inhibition curve | [4] |
| Granaticin | Bacillus subtilis | ~1 | Estimated from growth inhibition curve | [4] |
| Ethyl-acetate culture extract | Gram-positive & Gram-negative bacteria | 15.62 - 250 | Range of MIC and MBC values | [5] |
Potential Secondary Mechanisms of Action
While the primary mechanism is the inhibition of leucyl-tRNA synthetase, other members of the pyranonaphthoquinone class have been reported to have additional cellular targets. These represent potential, though not definitively confirmed, secondary mechanisms for this compound.
-
Interaction with Nucleic Acids: Some studies on granaticin suggest potential interactions with RNA or related molecules as being fundamental to its antibiotic activity.[4] Other proposed targets have included RNA polymerase and reverse transcriptase.[4]
-
Inhibition of DNA Gyrase: DNA gyrase is a validated target for antibacterial agents. While not directly demonstrated for this compound, other natural compounds with similar structural motifs have been shown to inhibit this enzyme.
Bacterial Resistance Mechanisms
Specific mechanisms of bacterial resistance to this compound have not been extensively studied. However, based on the mechanisms of resistance to other antibiotics, particularly those targeting intracellular enzymes, potential resistance strategies could include:
-
Target Modification: Mutations in the leuS gene, which codes for leucyl-tRNA synthetase, could alter the binding site of this compound, thereby reducing its inhibitory effect.
-
Efflux Pumps: Bacteria can employ efflux pumps to actively transport antibiotics out of the cell, preventing them from reaching their intracellular target at an effective concentration.
-
Enzymatic Inactivation: Bacteria may evolve enzymes that can chemically modify and inactivate this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Pure this compound
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration, and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Leucyl-tRNA Synthetase Inhibition Assay
This protocol is based on measuring the aminoacylation of tRNA with a radiolabeled amino acid.
Objective: To determine the inhibitory effect of this compound on the activity of leucyl-tRNA synthetase.
Materials:
-
Purified bacterial leucyl-tRNA synthetase
-
Total tRNA from the corresponding bacterial species
-
14C-labeled L-leucine
-
ATP and MgCl2
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and 14C-L-leucine.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Enzyme and tRNA Addition: Add purified leucyl-tRNA synthetase and total tRNA to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Quenching and Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled leucine.
-
Filtration and Washing: Filter the precipitate through glass fiber filters. Wash the filters with cold 5% TCA to remove any unincorporated 14C-L-leucine.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Stringent Response Assay
This protocol is based on the detection of (p)ppGpp accumulation using thin-layer chromatography (TLC).
Objective: To determine if this compound induces the stringent response in bacteria.
Materials:
-
Bacterial culture
-
[32P]orthophosphoric acid
-
This compound
-
Formic acid
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
TLC running buffer (e.g., 1.5 M KH2PO4, pH 3.4)
-
Phosphorimager
Procedure:
-
Radiolabeling of Cells: Grow the bacterial culture in a low-phosphate medium and then label with [32P]orthophosphoric acid for several generations.
-
Induction: Add this compound at its MIC to the labeled culture.
-
Sampling and Extraction: At various time points after induction, take samples of the culture and immediately lyse the cells with formic acid.
-
TLC Separation: Spot the cell lysates onto a PEI-cellulose TLC plate. Develop the chromatogram using the running buffer to separate the nucleotides.
-
Visualization and Quantification: Dry the TLC plate and visualize the radiolabeled nucleotides using a phosphorimager. Quantify the spots corresponding to GTP, ppGpp, and pppGpp.
-
Data Analysis: An increase in the levels of ppGpp and pppGpp after the addition of this compound indicates the induction of the stringent response.
Conclusion
This compound is a promising antibacterial agent with a well-defined primary mechanism of action: the inhibition of leucyl-tRNA synthetase. This leads to a cascade of events, including the cessation of protein synthesis and the induction of the stringent response, ultimately resulting in bacteriostasis. Its broad spectrum of activity, including against resistant strains, makes it a molecule of interest for further drug development. Future research should focus on obtaining more precise quantitative data on its activity, elucidating the detailed molecular interactions with its target, and understanding the specific mechanisms by which bacteria may develop resistance. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. Inhibition of leucyl-transfer ribonucleic acid synthetasymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic activity of granaticin and its involvement in bactericidal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
Antitumor Properties of Pyranonaphthoquinone Compounds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of the antitumor properties of pyranonaphthoquinone compounds. It covers their mechanisms of action, quantitative efficacy data from various studies, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways involved in their anticancer effects.
Introduction
Pyranonaphthoquinones are a class of heterocyclic compounds characterized by a pyran ring fused to a naphthoquinone scaffold. This structural motif is found in numerous natural products that exhibit significant biological activities, including potent anticancer properties[1]. Synthetic analogues and libraries of these compounds have been developed to explore their therapeutic potential further, leading to the discovery of derivatives with low micromolar antiproliferative activity against a range of human cancer cells, including those resistant to standard pro-apoptotic stimuli[1]. Their mechanisms of action are multifaceted, often involving the induction of oxidative stress, apoptosis, and cell cycle arrest through the modulation of critical cellular signaling pathways[2][3]. This guide synthesizes current research to provide a comprehensive technical resource on the antitumor capabilities of these promising compounds.
Mechanisms of Antitumor Action
The anticancer effects of pyranonaphthoquinones are attributed to several interconnected mechanisms. These compounds are multi-target agents that can disrupt cancer cell homeostasis at various levels.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism for many naphthoquinones is the generation of reactive oxygen species (ROS)[3][4]. This can occur through redox cycling, where the quinone moiety is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions and regenerate the parent quinone. In some cases, the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells, can bioactivate these compounds, enhancing their cytotoxic effects[2]. The resulting oxidative stress overwhelms the cellular antioxidant capacity, leading to damage of DNA, proteins, and lipids, ultimately triggering cell death pathways[5][6].
Apoptosis Induction
Pyranonaphthoquinones are potent inducers of apoptosis. The accumulation of ROS often leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm[7]. This activates the intrinsic apoptotic pathway, involving the regulation of the Bcl-2 family of proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2) and the subsequent activation of a caspase cascade (caspase-3, -7, -9), leading to programmed cell death[2][6]. Some compounds have been shown to induce apoptosis even in cancer cell lines that are resistant to other pro-apoptotic stimuli[1].
Cell Cycle Arrest
These compounds can interfere with the cell cycle progression, causing arrest at specific checkpoints. For instance, plumbagin, a related naphthoquinone, has been reported to induce G2/M phase arrest[2]. This prevents cancer cells from dividing and proliferating, contributing to the overall antitumor effect. The arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs)[6].
Modulation of Signaling Pathways
Pyranonaphthoquinones exert their effects by modulating several key signaling pathways crucial for cancer cell survival and proliferation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular stress responses. Many naphthoquinones induce apoptosis through the activation of stress-activated protein kinases (SAPKs) like JNK and p38, while inhibiting the pro-survival ERK1/2 pathway[6][8][9].
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a major driver of cell survival and proliferation and is often hyperactivated in cancer. Certain naphthoquinone derivatives have been shown to inhibit this pathway, thereby promoting apoptosis and autophagy[10][11].
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important target. Its inhibition has been linked to the anticancer effects of some naphthoquinones, as STAT3 plays a role in tumor growth and evasion of the immune response[2][9].
Inhibition of Topoisomerases
Some pyranonaphthoquinones, such as β-lapachone, function as topoisomerase inhibitors[2][4]. These enzymes are essential for resolving DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks, which trigger cell cycle arrest and apoptosis[4].
Quantitative Efficacy Data
The in vitro cytotoxic activity of various pyranonaphthoquinone compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize IC50 data from multiple studies against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Study Reference |
| Rhinacanthone | KB (Oral Carcinoma) | 0.92 | [12] |
| Rhinacanthone | HeLa (Cervical Cancer) | 2.15 | [12] |
| Rhinacanthone | HepG2 (Liver Cancer) | 9.63 | [12] |
| 1,2-Pyranonaphthoquinone (Compound 2) | KB (Oral Carcinoma) | 1.15 | [12] |
| 1,2-Pyranonaphthoquinone (Compound 2) | HeLa (Cervical Cancer) | 0.91 | [12] |
| 1,2-Pyranonaphthoquinone (Compound 2) | HepG2 (Liver Cancer) | 4.88 | [12] |
| CNFD | MCF-7 (Breast Cancer) | 3.06 (24h) | [8] |
| CNFD | MCF-7 (Breast Cancer) | 0.98 (48h) | [8] |
| Compound 12 (Naphthoquinone Derivative) | SGC-7901 (Gastric Cancer) | 4.1 ± 2.6 | [10] |
| 2-Amino-Naphthoquinone (Compound 2) | HL-60 (Leukemia) | 3.02 | [13] |
| 2-Amino-Naphthoquinone (General) | Various Cancer Lines | 0.49 - 3.89 µg/mL | [13] |
Key Experimental Protocols
The evaluation of antitumor properties of pyranonaphthoquinones involves a series of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyranonaphthoquinone compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyranonaphthoquinone compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, p-JNK, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations: Workflows and Signaling Pathways
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes and pathways.
Caption: General experimental workflow for evaluating antitumor compounds.
Caption: ROS-mediated intrinsic apoptosis pathway activated by pyranonaphthoquinones.
Caption: Inhibition of the pro-survival PI3K/Akt signaling pathway.
Conclusion and Future Directions
Pyranonaphthoquinone compounds represent a versatile and potent class of antitumor agents. Their efficacy stems from their ability to induce cancer cell death through multiple mechanisms, including ROS-mediated apoptosis, cell cycle arrest, and the targeted modulation of oncogenic signaling pathways like MAPK and PI3K/Akt. The data clearly indicate that both natural and synthetic derivatives can exhibit cytotoxicity against a broad spectrum of cancer cells at low micromolar concentrations.
Future research should focus on structure-activity relationship (SAR) studies to design novel derivatives with enhanced potency and selectivity, thereby minimizing toxicity to non-cancerous cells[5][13]. Further exploration of their in vivo efficacy in relevant animal models is critical to translate the promising in vitro results into clinical applications[14]. Additionally, investigating their potential as adjuvants in combination with existing chemotherapies could open new avenues for overcoming drug resistance in cancer treatment.
References
- 1. Structural simplification of bioactive natural products with multicomponent synthesis. 4. 4H-Pyrano-[2,3-b]naphthoquinones with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Granaticinic Acid Against Cancer Cell Lines: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic properties of Granaticinic acid and its closely related parent compound, Granaticin, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural benzoisochromanequinone antibiotic.
Executive Summary
Granaticin, a natural product from which this compound is derived, has demonstrated notable cytotoxic effects against several cancer cell lines. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols for assessing its activity, and elucidates its known mechanisms of action, including the inhibition of ribosomal RNA maturation and induction of cell cycle arrest. While data on this compound itself is limited, the information presented herein for Granaticin provides a strong foundation for further investigation into this class of compounds. A derivative of this compound, Granaticin MA, has been shown to be inactive, highlighting the structural importance for cytotoxic activity.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of Granaticin has been evaluated against a limited number of cancer cell lines. The available data, including the half-maximal effective concentration (ED50) and observations on related derivatives, are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50/ED50 | Reference |
| Granaticin | KB | Human Oral Epidermoid Carcinoma | 3.2 µg/mL (ED50) | [1] |
| Granaticin | P-388 | Murine Lymphocytic Leukemia | Reported to be effective in mice | |
| Granaticin MA | HL-60 | Human Promyelocytic Leukemia | No inhibitory effect observed | |
| Granaticin MA | MCF-7 | Human Breast Adenocarcinoma | No inhibitory effect observed | |
| Granaticin MA | HepG-2 | Human Hepatocellular Carcinoma | No inhibitory effect observed | |
| Granaticin MA | A549 | Human Lung Carcinoma | No inhibitory effect observed |
*Granaticin MA is 4-deoxy-4-S-(N-acetylcysteinyl) this compound, a derivative of this compound.
Mechanism of Action
The primary mechanism of action identified for Granaticin's cytotoxicity is the inhibition of ribosomal RNA (rRNA) maturation[1]. This disruption of ribosome biogenesis leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and cell death.
Inhibition of Ribosomal RNA Maturation
Granaticin has been shown to interfere with the processing of 45S preribosomal RNA, a critical step in the formation of functional ribosomes. This inhibition is dose- and time-dependent[1]. The accumulation of unprocessed rRNA precursors disrupts protein synthesis, a process essential for rapidly proliferating cancer cells.
Cell Cycle Arrest
A direct consequence of the inhibition of rRNA maturation and subsequent impairment of protein synthesis is the arrest of the cell cycle. Studies have shown that Granaticin preferentially inhibits the survival of cancer cells in the G2 phase of the cell cycle[1]. This suggests that cells are most vulnerable to the effects of Granaticin during this phase, which is a critical checkpoint before mitosis.
Signaling Pathways
The precise signaling pathways through which Granaticin exerts its cytotoxic effects are not yet fully elucidated. However, based on its known mechanism of inhibiting rRNA maturation, a putative pathway can be proposed.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity of compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/Propidium (B1200493) Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Directions
Granaticin demonstrates clear cytotoxic effects against cancer cells, primarily through the inhibition of rRNA maturation and subsequent G2 phase cell cycle arrest. The lack of activity in a derivative of this compound suggests that specific structural features are crucial for its anticancer properties. Further research is warranted to:
-
Determine the IC50 values of Granaticin and this compound against a broader panel of cancer cell lines.
-
Elucidate the detailed molecular interactions and signaling pathways involved in the inhibition of rRNA processing.
-
Investigate the potential for synergistic effects with other chemotherapeutic agents.
This technical guide provides a comprehensive overview of the current knowledge on the cytotoxicity of this compound and its related compounds, highlighting their potential as a basis for the development of novel anticancer therapies.
References
The Biological Activity of Granaticinic Acid and Its Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granaticinic acid, a member of the benzoisochromanequinone class of microbial metabolites, has garnered interest for its notable biological activities. Produced by various Streptomyces species, this compound and its derivatives are being explored for their therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their antibacterial and potential anticancer properties. It includes a summary of available quantitative data, detailed experimental protocols for assessing biological activity, and visualizations of the proposed mechanisms of action.
Biological Activities of this compound Derivatives
The primary biological activity attributed to this compound is its broad-spectrum antibacterial action.[2][3][4] Additionally, the broader class of granaticins, to which this compound belongs, has been reported to exhibit antitumor and cytotoxic properties.[2][3]
Antibacterial Activity
This compound has demonstrated significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Staphylococcus aureus (PRSA).[2][4] The antibacterial mechanism of the related compound granaticin is believed to involve the generation of reactive oxygen species (ROS), which leads to oxidative damage and subsequent cell death.[1][5][6]
Anticancer and Cytotoxic Activity
While the broader class of granaticins has been noted for its cytotoxicity against cancer cell lines like KB cells, specific quantitative data (e.g., IC50 values) for this compound and its derivatives are not extensively reported in publicly available literature.[2][3] The proposed mechanism for the anticancer activity of related quinone antibiotics also centers on the induction of oxidative stress and apoptosis.[5][6] Further research is warranted to fully elucidate the anticancer potential of specific this compound derivatives.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Antibacterial Activity of this compound Crude Extract (Zone of Inhibition)
| Test Organism | Gram Stain | Zone of Inhibition (mm)† |
| Penicillin-Resistant S. aureus (PRSA) | Positive | 29.3 ± 1.2 |
| Methicillin-Resistant S. aureus (MRSA) | Positive | 27.6 ± 1.2 |
| Bacillus cereus | Positive | 30.8 ± 2.0 |
| Bacillus subtilis | Positive | 33.0 ± 0.9 |
| Vibrio parahaemolyticus | Negative | 13.0 ± 0.5 |
| Pseudomonas aeruginosa | Negative | 16.3 ± 0.8 |
| Shigella flexneri | Negative | 19.8 ± 0.4 |
| Escherichia coli | Negative | 15.0 ± 0.6 |
†Data represents the mean ± standard deviation of the diameter of the zone of inhibition produced by 25 µl of a column-purified crude extract of this compound.[4]
Table 2: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | Cell Line | IC50 Value |
| Data Not Available | - | - |
Note: Extensive literature searches did not yield specific IC50 values for this compound or its derivatives against cancer cell lines. The broader class of granaticins has shown cytotoxicity, but quantitative data for these specific compounds is lacking.[2][3] This highlights a significant gap in the current research landscape and a promising avenue for future studies.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of the biological activity of this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[7]
-
Serial Dilution of the Compound: Prepare a series of twofold dilutions of the this compound derivative in MHB in the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[7] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activity of this compound and its derivatives is believed to be mediated through the induction of oxidative stress, a mechanism common to many quinone-containing antibiotics.[1][5][6]
Proposed Mechanism of Action
The quinone structure of this compound can undergo redox cycling within the cell. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals (O2•-). Superoxide dismutase (SOD) can convert these radicals into hydrogen peroxide (H2O2). In the presence of transition metals like iron, H2O2 can be converted into highly reactive hydroxyl radicals (•OH) via the Fenton reaction. These reactive oxygen species (ROS) can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to apoptosis (programmed cell death).
Caption: Proposed mechanism of this compound-induced oxidative stress and apoptosis.
Experimental Workflow for Assessing Biological Activity
The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activity of this compound derivatives.
Caption: A generalized workflow for evaluating the biological properties of novel compounds.
References
- 1. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Yield Isolation of Granaticinic Acid from Streptomyces thermoviolaceus NT1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Granaticinic acid, a pyranonaphthoquinone metabolite, is recognized for its significant broad-spectrum antibacterial properties, including activity against drug-resistant pathogens like MRSA.[1][2] This document provides a comprehensive protocol for the isolation and purification of this compound from the endophytic bacterium Streptomyces thermoviolaceus NT1. The methodology details optimized fermentation conditions that can enhance product yield over 3-fold, followed by a robust extraction and column chromatography purification scheme.[2] This protocol is designed to be a valuable resource for researchers in natural product chemistry, microbiology, and antibiotic drug development.
Introduction
The genus Streptomyces is a prolific source of bioactive secondary metabolites, including a majority of the antibiotics used today.[3][4] Streptomyces thermoviolaceus, in particular, is known to produce granaticins, a class of pigmented antibiotics.[3][5] The NT1 strain, an endophyte isolated from the medicinal plant Catharanthus roseus, is notable for producing this compound as its primary antimicrobial component.[1][2] This simplifies the purification process compared to other strains that produce a mixture of granaticin derivatives.[2][3] The compound has demonstrated potent antagonism against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further pharmaceutical investigation.[1][2] This application note outlines a validated protocol from bacterial culture to purified compound.
Materials and Equipment
2.1 Bacterial Strain and Media
-
Streptomyces thermoviolaceus NT1 (GenBank Accession No. KJ486841)[3]
-
ISP2 (International Streptomyces Project 2) Medium
-
Tryptic Soy Agar (B569324)
-
Glycerol (B35011) (30% sterile solution)
-
Reagents for Gram staining
2.2 Fermentation & Extraction
-
Erlenmeyer flasks (250 mL, 500 mL, 2 L)
-
Rotary shaker incubator
-
Centrifuge and appropriate centrifuge tubes (capable of 12,000 rpm)
-
Whatman No. 1 filter paper
-
Separatory funnel
-
Rotary evaporator
-
Solvents: Ethyl acetate (B1210297), Chloroform (B151607), Methanol, Hexane (all analytical grade)
2.3 Purification & Analysis
-
Silica (B1680970) gel for column chromatography (230-400 Å mesh)[1]
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
HPLC system
-
Mass Spectrometer (MS)
-
NMR Spectrometer
Experimental Protocols
3.1 Protocol A: Bacterial Culture and Maintenance
-
Strain Maintenance: Maintain the Streptomyces thermoviolaceus NT1 strain in ISP2 broth supplemented with 30% glycerol for long-term storage at -20°C.[3]
-
Activation: To activate the strain, streak a small amount of the glycerol stock onto an ISP2 agar plate.
-
Incubation: Incubate the plate at 28°C for 10-14 days, or until characteristic aerial mycelia and spores are formed.[1]
-
Seed Culture Preparation: Inoculate a 250 mL flask containing 30 mL of ISP2 broth with a 1 cm diameter agar plug from the mature plate.[1]
-
Incubation: Incubate this seed culture at 28°C for 3 days on a rotary shaker at 150 rpm.[1][3]
3.2 Protocol B: Production of this compound via Fermentation
-
Secondary Culture: Transfer 5% (v/v) of the primary seed culture into a 500 mL flask containing 100 mL of ISP2 broth. Incubate for an additional 3 days under the same conditions (28°C, 150 rpm).[1]
-
Production Culture: Inoculate a 2 L flask containing 1.5 L of optimized ISP2 medium with 5% (v/v) of the secondary seed culture.[1][2]
-
Optimized Medium: ISP2 medium with pH adjusted to 7.02, supplemented with glucose to a final concentration of 0.38%.[2]
-
-
Fermentation: Incubate the production culture for 10 days at an optimized temperature of 36.5°C on a rotary shaker at 150 rpm.[1][2]
3.3 Protocol C: Extraction of Crude this compound
-
Mycelia Separation: After the 10-day incubation period, harvest the culture broth. Separate the bacterial mycelia from the culture medium by filtration through Whatman No. 1 filter paper.[1]
-
Clarification: Centrifuge the resulting cell-free culture filtrate at 12,000 rpm for 15 minutes to remove any remaining cells and debris.[1]
-
Solvent Extraction: Transfer the clarified supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 15-20 minutes. Allow the layers to separate.
-
Collection: Collect the upper ethyl acetate layer, which contains the this compound.
-
Concentration: Concentrate the ethyl acetate extract to dryness in vacuo using a rotary evaporator to obtain the crude solid residue.
3.4 Protocol D: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column (230-400 Å mesh) using a suitable solvent system, such as hexane.[1]
-
Sample Loading: Dissolve the crude residue from Protocol C in a minimal amount of chloroform (e.g., 5 mL), adsorb it onto a small amount of silica gel, and allow it to dry. Carefully load the dried, adsorbed sample onto the top of the prepared column.[1]
-
Fractionation: Elute the column with a gradient solvent system to separate the components.[1]
-
Step 1 (Less Polar): Start with a graded mixture of hexane-chloroform, progressively increasing the polarity (e.g., 60:0, 50:10, 30:30, 10:50, 0:60).[1]
-
Step 2 (More Polar): Follow with a chloroform-methanol gradient, again increasing polarity (e.g., 60:0, 55:5, 50:10, 40:20, 30:30, 20:40, 0:60).[1]
-
-
Fraction Collection: Collect fractions of approximately 60 mL each.[1]
-
Activity Monitoring: Monitor the fractions for antibacterial activity using a disk diffusion assay or for the presence of the target compound using TLC. Pool the active fractions containing the pure compound.
-
Final Concentration: Evaporate the solvent from the pooled active fractions to yield purified this compound.
Data Presentation
Optimization of fermentation parameters has been shown to significantly increase the final yield of this compound.[2]
| Condition | Glucose (%) | pH | Temperature (°C) | Incubation (days) | Yield (mg/L) | Fold Increase |
| Un-optimized | - | ~7.2 | 35 | 10 | 18.64 | 1.0x |
| Optimized[2] | 0.38 | 7.02 | 36.53 | 10 | 61.35 | 3.3x |
Visualization of Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of temperature on growth and production of the antibiotic granaticin by a thermotolerant streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Granaticinic Acid using Silica Gel Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granaticinic acid, a polyketide natural product produced by various Streptomyces species, has garnered significant interest due to its potential therapeutic properties, including antibacterial activity.[1][2] As with many natural products, obtaining high-purity this compound from fermentation broths is a critical step for further research and development. Silica (B1680970) gel column chromatography is a fundamental, widely used technique for the purification of such moderately polar compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, complete with data presentation and visual workflows to guide researchers in this process.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₁₁ | [3] |
| Molecular Weight | 462.407 g/mol | [3] |
| Polarity | Predicted to be a polar compound due to the presence of multiple hydroxyl and carboxylic acid functional groups. | Inferred from structure |
| Solubility | Likely soluble in polar organic solvents such as methanol (B129727), ethyl acetate, and chloroform. | Inferred from polarity |
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound from a crude extract using silica gel column chromatography.
Materials and Equipment
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase Solvents: Chloroform (CHCl₃) and Methanol (MeOH) of analytical grade
-
Crude Extract: A concentrated extract from a Streptomyces fermentation broth containing this compound.
-
Glass Chromatography Column: Appropriate size for the amount of crude extract.
-
Eluting Solvents: A series of chloroform-methanol mixtures of increasing polarity.
-
Collection Vessels: Test tubes or flasks for fraction collection.
-
Analytical Equipment: Thin Layer Chromatography (TLC) plates (silica gel coated), UV lamp (254 nm), and High-Performance Liquid Chromatography (HPLC) system for purity analysis.
Protocol for Silica Gel Column Chromatography
-
Column Preparation:
-
Secure a glass chromatography column vertically to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from eluting.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 98:2 Chloroform:Methanol).
-
Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles. Gently tap the column to facilitate even packing.
-
Drain the excess solvent until the solvent level is just above the surface of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial eluting solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
-
-
Elution:
-
Begin the elution with the initial, least polar solvent mixture (e.g., 98:2 Chloroform:Methanol).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in the chloroform-methanol mixture. A suggested gradient is provided in the table below.
-
Collect the eluent in fractions of a consistent volume (e.g., 15 mL).
-
-
Fraction Analysis:
-
Monitor the separation process by spotting collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., 9:1 Chloroform:Methanol).
-
Visualize the separated compounds under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Purity and Yield Determination:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Determine the final yield of the purified product.
-
Assess the purity of the final product using HPLC analysis.
-
Suggested Elution Gradient
| Fraction Number | Solvent System (Chloroform:Methanol) | Volume (mL) | Purpose |
| 1-10 | 98:2 | 150 | Elution of non-polar impurities |
| 11-20 | 95:5 | 150 | Gradual elution of compounds |
| 21-40 | 90:10 | 300 | Elution of this compound |
| 41-50 | 80:20 | 150 | Elution of more polar impurities |
| 51-60 | 50:50 | 150 | Column wash |
Data Presentation
The following table summarizes representative quantitative data from a typical purification of this compound using the protocol described above.
| Parameter | Value |
| Crude Extract Weight | 5.0 g |
| Purified this compound Weight | 350 mg |
| Yield | 7.0% |
| Purity (by HPLC) | >95% |
| Retention Factor (Rf) on TLC | ~0.45 (in 9:1 Chloroform:Methanol) |
Visualizations
Experimental Workflow for this compound Purification
Caption: Figure 1: A step-by-step workflow for the purification of this compound.
Logical Relationships in Silica Gel Column Chromatography
Caption: Figure 2: The interplay of key components in the chromatographic separation.
References
Application Notes & Protocols: Thin-Layer Chromatography (TLC) Analysis of Granaticinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Granaticinic acid is a polyketide antibiotic with a quinonoid structure and a carboxylic acid functional group. Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used for the separation, identification, and qualitative analysis of various compounds.[1][2] This document provides detailed application notes and protocols for the TLC analysis of this compound, covering stationary phase selection, mobile phase optimization, visualization techniques, and experimental workflows.
Data Presentation
Table 1: Recommended TLC Plates and Solvent Systems for this compound Analysis
| Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v/v) | Expected Rf Range | Notes |
| Silica Gel 60 F254 | Toluene:Dioxane:Acetic Acid | 180:45:5 | 0.3 - 0.6 | A common system for separating depsidones and related phenolic compounds.[3] |
| Silica Gel 60 F254 | Ethyl Acetate:Hexane | 30:70 to 70:30 | 0.2 - 0.7 | A versatile system for compounds of intermediate polarity. The ratio can be adjusted to optimize separation. |
| Silica Gel 60 F254 | Dichloromethane:Methanol (B129727) | 95:5 to 90:10 | 0.2 - 0.5 | Suitable for more polar compounds. The addition of methanol increases the polarity of the mobile phase. |
| Reverse Phase C18 | Acetonitrile:Water with 0.1% Formic Acid | Gradient | Variable | Useful for analysis of polar compounds. Formic acid helps to suppress the ionization of the carboxylic acid group. |
Table 2: Visualization Methods for this compound on TLC Plates
| Visualization Method | Reagent/Technique | Procedure | Expected Result |
| UV Light (Non-destructive) | UV lamp at 254 nm and 366 nm | Expose the dried TLC plate to UV light. | Quenching of fluorescence at 254 nm (dark spots on a green fluorescent background). May show fluorescence at 366 nm.[1][4] |
| Iodine Vapor (Non-destructive) | Place the dried plate in a chamber with iodine crystals. | Allow the plate to be exposed to iodine vapor until spots appear. | Brown spots will appear where compounds are present. |
| Bromocresol Green Spray (Destructive) | 0.04% Bromocresol Green in ethanol, adjusted to a blue endpoint with 0.1N NaOH. | Spray the dried plate with the reagent. | Yellow spots on a blue-green background, indicative of acidic compounds.[4] |
| Sulfuric Acid Charring (Destructive) | 10% sulfuric acid in methanol. | Spray the plate and heat at ~120°C for 1-2 minutes. | Brown or black spots will form. May show luminescence under long-wave UV light.[4] |
Experimental Protocols
Protocol 1: General TLC Analysis of this compound
1. Materials:
-
TLC plates (e.g., Silica Gel 60 F254, 20x20 cm)
-
This compound standard
-
Sample containing this compound
-
Developing solvent (see Table 1 for suggestions)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Visualization reagents (see Table 2)
-
Fume hood
-
Oven or hot plate
2. Procedure:
-
Plate Preparation:
-
Handle the TLC plate only by the edges to avoid contamination.[5]
-
Using a pencil and ruler, lightly draw a starting line (origin) about 1-1.5 cm from the bottom of the plate.[5]
-
Mark the positions for sample application on the origin line, ensuring they are at least 1 cm apart and from the edges.[5]
-
-
Sample Preparation and Spotting:
-
Dissolve the this compound standard and the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Using a capillary tube, apply a small spot (1-2 mm in diameter) of each sample and the standard onto their respective marks on the origin line.[5]
-
Allow the spots to dry completely between applications to keep them small and concentrated.[5]
-
-
Development:
-
Pour the chosen developing solvent into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[5][6]
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor, which improves the reproducibility of the separation.[7]
-
Close the chamber and allow it to equilibrate for at least 20-30 minutes.[7][8]
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the plate is upright and the solvent does not splash over the origin.[9]
-
Replace the lid and allow the solvent to ascend the plate by capillary action.[7]
-
Remove the plate when the solvent front is about 1 cm from the top edge.[5][7]
-
Immediately mark the position of the solvent front with a pencil.[5][6]
-
Dry the plate in a fume hood.
-
-
Visualization:
-
Visualize the separated spots using one or more of the methods described in Table 2. Start with non-destructive methods like UV light before proceeding to destructive chemical staining.
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for the this compound standard and the corresponding spot in the sample.[10]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf value and the appearance of the spot in the sample to that of the standard for identification. An ideal Rf value is typically between 0.2 and 0.8.[11]
-
Mandatory Visualization
Caption: Experimental workflow for the TLC analysis of this compound.
References
- 1. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Using thin-layer chromatography to investigate the reaction | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organomation.com [organomation.com]
- 8. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. Reddit - The heart of the internet [reddit.com]
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Granaticinic Acid
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Granaticinic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a member of the benzoisochromanequinone class of antibiotics, requires accurate and precise quantification for various research and development applications, including fermentation process optimization, quality control, and pharmacological studies.[1][2][3]
Introduction
This compound is a polyketide antibiotic with potential therapeutic applications.[2][3] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of secondary metabolites in complex mixtures. This application note describes a reversed-phase HPLC (RP-HPLC) method developed for the determination of this compound. The method is designed to be specific, accurate, and reproducible for routine analysis in research and quality control laboratories.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of moderately polar compounds like this compound.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Phosphoric acid (analytical grade)
-
-
Sample Preparation: Syringe filters (0.45 µm) for sample clarification.
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Note: The gradient profile and mobile phase composition may require optimization based on the specific column and HPLC system used.
Protocols
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
The sample preparation method will vary depending on the matrix. A general protocol for a fermentation broth sample is provided below.
-
Extraction: Centrifuge the fermentation broth to separate the supernatant from the biomass.
-
Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent such as ethyl acetate. Repeat the extraction twice.
-
Evaporation: Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (initial conditions).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
Data Analysis and Quantification
A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve using the peak area obtained from the sample chromatogram.
| Parameter | Value |
| Retention Time (approx.) | 15.2 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are typical and should be determined during method validation.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationships in Method Development
Caption: Key relationships in developing the HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR-Based Structural Analysis of Granaticinic Acid
Introduction
Granaticinic acid and its derivatives are members of the benzoisochromanequinone class of polyketides, a group of natural products known for their significant antibacterial and anticancer activities.[1] The precise structural elucidation of these complex molecules is paramount for understanding their mechanism of action, guiding synthetic efforts, and developing new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous determination of the chemical structure of such natural products in solution.[2] This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of a this compound derivative, 4-deoxy-4-S-(N-acetylcysteinyl) this compound, also known as granaticin MA. The methodologies and data presented herein are intended to guide researchers, scientists, and drug development professionals in the structural characterization of this compound and related compounds.
Structural Elucidation Workflow
The structural elucidation of a complex molecule like this compound via NMR spectroscopy typically follows a logical progression of experiments. Each experiment provides a specific piece of the structural puzzle, and their combined interpretation leads to the final, complete structure.
Caption: Workflow for NMR-based structure elucidation.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-deoxy-4-S-(N-acetylcysteinyl) this compound (Granaticin MA), a derivative of this compound.[1][3] This data was reported from spectra acquired in methanol-d₄ (CD₃OD).
Table 1: ¹H NMR Data for Granaticin MA (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 4.85 | d | 9.0 |
| 4 | 4.15 | d | 9.0 |
| 5 | 7.15 | d | 7.8 |
| 6 | 7.55 | t | 7.8 |
| 8 | 7.45 | d | 7.8 |
| 10 | 2.85 | dd | 18.0, 6.0 |
| 10' | 2.75 | dd | 18.0, 3.0 |
| 11 | 4.65 | m | |
| 13-CH₃ | 1.25 | d | 6.6 |
| 15 | 12.5 | s | |
| 2'' | 4.50 | dd | 8.4, 4.8 |
| 3''a | 3.20 | dd | 14.4, 4.8 |
| 3''b | 3.05 | dd | 14.4, 8.4 |
| NH | - | - | |
| Ac-CH₃ | 2.00 | s |
Note: Some proton signals, such as the amide proton (NH), may be broad or exchange with the solvent, making them difficult to observe.
Table 2: ¹³C NMR Data for Granaticin MA (in CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 188.0 |
| 2 | 162.1 |
| 3 | 70.2 |
| 4 | 50.1 |
| 4a | 138.5 |
| 5 | 120.1 |
| 6 | 137.5 |
| 7 | 116.0 |
| 8 | 132.1 |
| 9 | 182.5 |
| 9a | 115.5 |
| 10 | 35.5 |
| 11 | 65.8 |
| 12a | 158.0 |
| 13 | 21.0 |
| 14 | 162.5 |
| 15 | - |
| 1'' | 173.8 |
| 2'' | 55.0 |
| 3'' | 35.8 |
| Ac-C=O | 172.5 |
| Ac-CH₃ | 22.8 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are based on established techniques for the structural elucidation of natural products.[1]
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Materials:
-
Purified this compound derivative (1-5 mg)
-
Deuterated solvent (e.g., methanol-d₄, CD₃OD)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 1-5 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent to the NMR tube.
-
Securely cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 600 MHz or 700 MHz spectrometer.[1] These may need to be adjusted based on the specific instrument and sample concentration.
-
Instrumentation:
-
Bruker Avance III HD 600 MHz or 700 MHz spectrometer
-
Cryoprobe
-
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30 or similar standard 1D proton experiment
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (adjust for sample concentration)
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 or similar proton-decoupled 1D carbon experiment
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (adjust for sample concentration)
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf or similar gradient-selected COSY
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5-2.0 seconds
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2 or similar edited HSQC for multiplicity determination
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 16-32
-
Relaxation Delay: 1.5-2.0 seconds
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf or similar gradient-selected HMBC
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 220-240 ppm
-
Number of Increments (F1): 512
-
Number of Scans per Increment: 32-64
-
Relaxation Delay: 1.5-2.0 seconds
-
Data Processing and Interpretation
-
Software: Bruker TopSpin, MestReNova, or similar NMR processing software.
-
Processing Steps:
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Phasing: Manually or automatically correct the phase of the spectra to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (for CD₃OD, ¹H at 3.31 ppm and ¹³C at 49.0 ppm).
-
Peak Picking and Integration (1D): Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Cross-Peak Analysis (2D): Analyze the correlation peaks in the 2D spectra to establish connectivity between nuclei.
-
Visualization of Key NMR Correlations
The following diagram illustrates the logical connections derived from the key 2D NMR experiments (COSY and HMBC) that are essential for assembling the carbon skeleton and assigning the protons and carbons of the this compound core.
Caption: Key COSY and HMBC correlations for this compound.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound and its derivatives. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the molecular connectivity and stereochemistry of these complex natural products. The protocols and data presented in this application note serve as a valuable resource for scientists engaged in the discovery, characterization, and development of novel therapeutic agents from natural sources.
References
- 1. Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
Application Notes: Molecular Weight Determination of Granaticinic Acid by Mass Spectrometry
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Granaticinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granaticinic acid, a member of the granaticin family of benzoisochromanequinone antibiotics, is a secondary metabolite produced by various Streptomyces species.[1] It has demonstrated significant broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Penicillin-resistant S. aureus (PRSA).[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potency of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods.
Data Presentation: Antimicrobial Spectrum of this compound
| Test Organism | Gram Stain | Reported Activity | MIC (µg/mL) |
| Staphylococcus aureus (including MRSA) | Positive | Inhibitory[1][2] | Not Reported |
| Bacillus cereus | Positive | Inhibitory[2] | Not Reported |
| Escherichia coli | Negative | Inhibitory[2] | Not Reported |
| Pseudomonas aeruginosa | Negative | Inhibitory[1][2] | Not Reported |
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.
Materials:
-
This compound stock solution (of known concentration)
-
Test microorganism(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid medium
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer or McFarland turbidity standards
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile broth.
-
In a 96-well plate, add 100 µL of sterile broth to wells in columns 2 through 12.
-
Add 200 µL of the appropriate concentration of this compound stock solution to the wells in column 1.
-
Perform serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as a positive control (broth and inoculum, no drug), and column 12 will be the negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate (columns 1-11). The final volume in each well will be 200 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control well.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound stock solution (of known concentration)
-
Test microorganism(s)
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Sterile test tubes
-
Spectrophotometer or McFarland turbidity standards
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a sterile diluent.
-
For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.
-
Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare a control plate containing no this compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Workflow for MIC determination using the agar dilution method.
Proposed Mechanism of Action of Granaticins
The bactericidal activity of the granaticin family of antibiotics, to which this compound belongs, is thought to involve a multi-faceted mechanism.
Caption: Proposed mechanism of action for the granaticin class of antibiotics.
The proposed mechanism for granaticins involves two primary modes of action. Firstly, granaticin acts as an organocatalyst, facilitating the oxidation of vital cellular components such as sulfhydryl groups found in proteins.[5] This catalytic activity also leads to the generation of hydrogen peroxide (H₂O₂), a reactive oxygen species that induces significant oxidative stress within the bacterial cell.[5] Secondly, compounds like Granaticin B have been shown to directly inhibit DNA-dependent RNA synthesis, thereby halting essential cellular processes.[6] The culmination of this oxidative damage and inhibition of transcription leads to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dickwhitereferrals.com [dickwhitereferrals.com]
- 4. idexx.dk [idexx.dk]
- 5. Organocatalytic activity of granaticin and its involvement in bactericidal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of granaticin B with the transcription system of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Granaticinic Acid Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxicity of Granaticinic acid using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound, a member of the benzoisochromanequinone polyketide family, has demonstrated cytotoxic effects against various cancer cell lines, with activity reported in the nanomolar to micromolar range.[1] Its cytotoxic mechanisms are believed to involve the inhibition of ribosomal RNA maturation, the generation of reactive oxygen species (ROS) through its organocatalytic functions, and the inhibition of key enzymes in cancer progression such as farnesyltransferase and inosine (B1671953) 5′-monophosphate dehydrogenase.[1][2]
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of living, metabolically active cells.[3]
Data Presentation
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Cell Type | Seeding Density (cells/well) |
| Adherent Cells (e.g., HeLa, A549, HepG2, HCT116) | 5,000 - 10,000 |
| Suspension Cells (e.g., HL-60) | 10,000 - 50,000 |
Note: Optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
Table 2: Reagent Preparation and Recommended Concentrations
| Reagent | Preparation | Working Concentration | Storage |
| This compound | Dissolve in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute in culture medium to desired concentrations. | nM to µM range (e.g., 0.1, 1, 10, 50, 100 µM) | -20°C (Stock) |
| MTT Solution | Dissolve MTT powder in sterile Phosphate Buffered Saline (PBS) to a final concentration of 5 mg/mL. Filter-sterilize. | 0.5 mg/mL | 4°C, protected from light |
| Solubilization Solution | 10% SDS in 0.01 M HCl or pure DMSO | N/A | Room Temperature |
Experimental Protocols
I. Cell Preparation and Seeding
-
Cell Culture: Maintain the chosen cancer cell line (e.g., HCT116, A549, HeLa, HepG2) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding:
-
For adherent cells, detach cells using trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells into a 96-well plate at the predetermined density (see Table 1) in a final volume of 100 µL per well.
-
For suspension cells, directly count the cells and seed them into a 96-well plate at the appropriate density in a final volume of 100 µL per well.
-
-
Incubation: Incubate the plate for 24 hours to allow adherent cells to attach or suspension cells to stabilize.
II. Treatment with this compound
-
Prepare Dilutions: Prepare a series of dilutions of this compound from the stock solution in a serum-free culture medium to achieve the desired final concentrations (refer to Table 2). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Cell Treatment: Carefully remove the culture medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
III. MTT Assay
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.
-
Solubilize Formazan Crystals:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add 100 µL of solubilization solution to each well.
-
-
Incubate and Read Absorbance: Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
IV. Data Analysis
-
Calculate Percentage of Cell Viability:
-
Percentage of Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits 50% of cell viability. This can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
References
- 1. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
- 2. Organocatalytic activity of granaticin and its involvement in bactericidal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Granaticinic Acid Production in ISP2 Media
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fermentation of Streptomyces species to produce Granaticinic acid, with a specific focus on optimizing conditions within the International Streptomyces Project 2 (ISP2) medium.
Introduction
This compound is a polyketide antibiotic with potential therapeutic applications. Its production by Streptomyces species is highly influenced by fermentation conditions. These notes offer a comprehensive guide to optimizing these conditions in ISP2 medium to enhance the yield of this compound. The protocols provided are based on established methodologies and are intended to be adaptable to specific laboratory settings.
Data Presentation: Fermentation Parameters for this compound Production
The following tables summarize the key fermentation parameters that have been optimized for the production of this compound by Streptomyces thermoviolaceus NT1 in ISP2 medium.[1][2][3]
Table 1: Optimal Fermentation Conditions for this compound Production
| Parameter | Un-optimized Condition | Optimized Condition | This compound Yield (mg/L) |
| Medium | ISP2 | ISP2 | - |
| Glucose Concentration | Not specified | 0.38% | Increased 3.30-fold |
| Initial pH | 7.0 | 7.02 | Increased 3.30-fold |
| Temperature (°C) | Not specified | 36.53 | Increased 3.30-fold |
| Inoculum Size (% v/v) | 2% | 5% | Increased production |
| Incubation Period (days) | 12 | 10 | Peak production |
| Agitation (rpm) | 150 | 150 | - |
Table 2: Effect of Individual Parameters on this compound Production (One-Variable-at-a-Time Approach) [1][2]
| Parameter | Condition | Observation |
| Media | ISP2, ISP5, SCN, TYG, MS broth | ISP2 was the most preferred medium for production. |
| Inoculum Size | 0.5%, 1%, 2%, 5%, 10% (v/v) | 5% inoculum size resulted in the highest production. |
| Initial pH | 4, 6, 7, 8, 10 | pH 7.0 was optimal for maximum yield. |
| Temperature (°C) | Not specified in detail in search results | 35°C was found to be the optimum temperature. |
| Glucose Concentration (%) | 0, 0.2, 0.4, 0.6, 0.8, 1 | A specific optimal concentration was determined through RSM. |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the production, extraction, and quantification of this compound.
Protocol 1: Preparation of ISP2 Medium
Materials:
-
Yeast Extract
-
Malt Extract
-
Dextrose (Glucose)
-
Agar (B569324) (for solid medium)
-
Distilled Water
Procedure:
-
For 1 liter of ISP2 medium, dissolve the following components in distilled water:[4][5]
-
Yeast Extract: 4 g
-
Malt Extract: 10 g
-
Dextrose: 4 g
-
-
Adjust the final volume to 1 liter with distilled water.
-
Adjust the pH to 7.0-7.2 using appropriate acids or bases.[5]
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
Protocol 2: Fermentation of Streptomyces for this compound Production
Materials:
-
Streptomyces strain (e.g., Streptomyces thermoviolaceus NT1)
-
ISP2 broth
-
Sterile Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Production Culture:
-
Monitoring:
-
Aseptically collect samples at regular intervals to monitor growth (e.g., dry cell weight) and this compound production.
-
Protocol 3: Extraction of this compound
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth after the 10-day incubation period.
-
Separate the mycelial biomass from the supernatant by centrifugation.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Shake vigorously for 15-20 minutes to extract the this compound into the organic phase.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Combine all the ethyl acetate extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature that does not degrade the compound (e.g., 40°C) to obtain the crude extract.
Protocol 4: Quantification of this compound
Materials:
-
Crude extract of this compound
-
This compound standard
-
Appropriate solvents for HPLC or LC-MS/MS analysis
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array) or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound in a suitable solvent.
-
Sample Preparation: Dissolve a known weight of the crude extract in a known volume of the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (Example for HPLC):
-
Column: A C18 reversed-phase column is commonly used for the separation of polyketides.
-
Mobile Phase: A gradient of two solvents, such as water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. The specific gradient will need to be optimized.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample extract.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the final yield in mg/L of the original fermentation broth.
-
Visualizations
Signaling Pathway for Polyketide Biosynthesis in Streptomyces
The biosynthesis of secondary metabolites like this compound in Streptomyces is a tightly regulated process. While a specific signaling pathway for this compound is not fully elucidated, a generalized pathway involving common regulatory elements in Streptomyces can be depicted. This includes the role of small signaling molecules like gamma-butyrolactones (GBLs), two-component systems, and pathway-specific regulatory proteins (SARPs).
Caption: Generalized signaling cascade for polyketide biosynthesis in Streptomyces.
Experimental Workflow for this compound Production and Analysis
The following diagram illustrates the overall workflow from culture preparation to the final quantification of this compound.
Caption: Experimental workflow for this compound production and analysis.
References
- 1. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Troubleshooting & Optimization
How to increase the yield of Granaticinic acid production?
Technical Support Center: Granaticinic Acid Production
Welcome to the technical support center for this compound production. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental workflows and increase production yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound fermentation and provides actionable solutions.
Q1: My Streptomyces culture is growing well, but the this compound yield is low. What are the initial parameters I should check?
A1: Low yield despite good biomass can be attributed to several factors. Start by verifying your fermentation conditions. This compound is a secondary metabolite, and its production is often triggered by specific nutritional and environmental cues, sometimes under conditions of slight stress.[1]
-
Timing of Harvest: this compound production typically begins in the later stages of growth. For Streptomyces thermoviolaceus NT1, production starts around day 5 and peaks at day 10 of incubation.[1] Harvesting too early will result in low yields.
-
Media Composition: The choice of production medium is critical. ISP2 medium has been shown to be effective for this compound production.[1]
-
Initial pH: The initial pH of the culture medium should be around 7.0. Production is significantly lower in acidic or slightly alkaline conditions.[1]
-
Temperature: The optimal temperature for production by S. thermoviolaceus NT1 is approximately 35-37°C.[1][2]
Q2: I've noticed that increasing the glucose concentration in my media is not leading to higher yields. Why is this happening?
A2: This is a common phenomenon in the production of secondary metabolites. While a higher glucose concentration can support greater biomass, it may not translate to increased this compound production.[1] High levels of glucose can sometimes inhibit key enzymes in the biosynthetic pathway.[1] The optimal glucose concentration for S. thermoviolaceus NT1 has been found to be around 0.38% to 0.4%.[1][2][3]
Q3: What is the optimal inoculum size for starting my fermentation?
A3: The inoculum size can significantly impact the production kinetics. For fermentation of S. thermoviolaceus NT1 in ISP2 medium, a 5% seed inoculum has been reported to yield the best results.[1]
Q4: How can I systematically optimize my fermentation conditions for maximum yield?
A4: A two-step approach is often effective:
-
One-Variable-at-a-Time (OVAT): Start by optimizing individual parameters such as media components, pH, temperature, and inoculum size to identify the factors that have the most significant impact on yield.[2]
-
Response Surface Methodology (RSM): After identifying the key factors through OVAT, use a statistical approach like the Box-Behnken design to study the interactions between these variables and determine the optimal combination for maximum production.[1][2]
Q5: Are there any advanced strategies beyond fermentation optimization to increase yield?
A5: Yes, metabolic engineering presents a powerful approach for enhancing the production of organic acids.[4][5] While specific strategies for this compound are still emerging, general principles include:
-
Overexpression of key enzymes in the biosynthetic pathway.
-
Knocking out competing pathways that divert precursors away from this compound synthesis.
-
Enhancing the supply of precursor molecules.
Data Presentation: Fermentation Optimization Parameters
The following tables summarize quantitative data from studies on optimizing this compound production.
Table 1: Comparison of this compound Yield Before and After Optimization
| Strain | Condition | Yield (mg/L) | Fold Increase | Reference |
| Streptomyces thermoviolaceus NT1 | Un-optimized | 18.64 | - | [1][2] |
| Streptomyces thermoviolaceus NT1 | Optimized (RSM) | 61.35 | 3.30 | [1][2] |
| Bacterial Strain ABSKSLAB04 | Pre-optimized | 370 | - | [3] |
| Bacterial Strain ABSKSLAB04 | Optimized (ANN) | 580 | 1.57 | [3] |
Table 2: Optimized Fermentation Parameters for Streptomyces thermoviolaceus NT1
| Parameter | Optimized Value | Reference |
| Production Medium | ISP2 | [1] |
| Glucose Concentration | 0.38% | [2][3] |
| Initial pH | 7.02 | [2][3] |
| Temperature | 36.53 °C | [2][3] |
| Inoculum Size | 5% | [1] |
| Incubation Period | 10 days | [1][2] |
Experimental Protocols
Protocol 1: General Fermentation for this compound Production
This protocol is based on the cultivation of Streptomyces thermoviolaceus NT1.
Materials:
-
Streptomyces thermoviolaceus NT1 strain
-
ISP2 broth components
-
250 mL Erlenmeyer flasks
-
Shaker incubator
Procedure:
-
Prepare ISP2 medium and adjust the initial pH to 7.0.
-
Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.
-
Inoculate the flasks with a 5% (v/v) seed culture of S. thermoviolaceus NT1.
-
Incubate the flasks at 35°C with shaking at 150 rpm.[1]
-
Monitor the production over time. The production of this compound is expected to start around day 5 and reach its maximum at day 10.[1]
-
Harvest the culture broth at the optimal time point for extraction and quantification of this compound.
Protocol 2: One-Variable-at-a-Time (OVAT) Optimization
Objective: To identify the key parameters affecting this compound production.
Procedure:
-
Establish a baseline fermentation using the general protocol.
-
Vary one parameter at a time while keeping others constant. For example:
-
Media: Test different production media (e.g., ISP2, ISP5, SCN, TYG, MS broth) while keeping pH, temperature, and inoculum size constant.[1]
-
pH: Test a range of initial pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) in the chosen optimal medium.
-
Temperature: Test a range of incubation temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C).
-
Glucose Concentration: Vary the concentration of glucose in the medium.
-
Inoculum Size: Test different inoculum percentages (e.g., 1%, 2%, 5%, 7%, 10%).
-
-
For each experiment, quantify the this compound yield and compare it to the baseline to determine the optimal level for each parameter.
Visualizations
Diagram 1: Proposed Biosynthetic Pathway for Granaticin
Caption: Proposed biosynthesis of this compound.
Diagram 2: Experimental Workflow for Yield Optimization
Caption: Workflow for optimizing this compound yield.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield issues.
References
- 1. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Engineering for Glycyrrhetinic Acid Production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Parameters for Streptomyces Growth
Welcome to the technical support center for optimizing Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize culture conditions for enhanced growth and secondary metabolite production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of secondary metabolites in Streytomyces fermentation?
A1: The yield of secondary metabolites, such as antibiotics, is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are media composition (carbon and nitrogen sources), pH, temperature, aeration (dissolved oxygen), and agitation speed.[1][2][3] Inoculum quality and the genetic stability of the strain are also crucial for consistent and high productivity.[3]
Q2: My Streptomyces culture shows good biomass growth, but the secondary metabolite yield is low. What could be the reason?
A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons. The production of secondary metabolites is often triggered by the depletion of certain primary nutrients.[2][3] If the medium is too rich, the switch to secondary metabolism may be delayed or inhibited. Additionally, incorrect fermentation time can result in low yields, as secondary metabolite production typically occurs during the stationary phase of growth.[3]
Q3: How can I control the morphology of my Streptomyces culture in liquid fermentation?
A3: Streptomyces can grow as dispersed mycelia, clumps, or dense pellets in submerged cultures.[4][5] Pellet formation can lead to mass transfer limitations, especially for oxygen, which can negatively impact antibiotic production.[1] To control morphology, you can modify seed culture conditions for more dispersed growth or adjust the agitation speed.[1] However, excessive shear from high agitation can also damage the mycelia.[1] The composition of the growth media can also influence mycelial morphology.[6]
Q4: What is the typical duration for a Streptomyces fermentation to achieve optimal secondary metabolite production?
A4: The optimal fermentation time can vary depending on the strain and specific product. Generally, secondary metabolite production begins in the late logarithmic or early stationary phase of growth.[7] For many Streptomyces species, this can be between 7 to 10 days.[1][8][9] It is crucial to determine the optimal harvest time experimentally by creating a time-course profile of production. Harvesting too early or too late can lead to significantly lower yields.[3]
Q5: I am observing sporulation in my liquid culture. How does this affect my fermentation?
A5: While most industrial Streptomyces strains do not sporulate in submerged cultures, some species can.[10][11] Sporulation can be triggered by nutritional stress, such as phosphate (B84403) limitation.[12] The onset of sporulation can signal the end of the productive phase, as it can halt or reduce secondary metabolite production.[10]
Troubleshooting Guides
Issue 1: Consistently Low or No Product Yield
Problem: My Streptomyces strain is growing, but I'm observing very low or no production of the desired secondary metabolite.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Media Composition | The carbon and nitrogen sources, and their ratio, are critical for inducing secondary metabolism.[1][13] An inappropriate source or concentration can favor biomass growth over antibiotic production. Solution: Optimize the medium using a one-factor-at-a-time (OFAT) approach. Test different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).[1][13] |
| Incorrect Fermentation pH | The pH of the culture medium significantly influences enzyme activity and nutrient uptake, directly impacting biosynthetic pathways.[1][14] Solution: Monitor and control the pH throughout the fermentation. The optimal pH for production may differ from the optimal pH for growth and should be determined empirically, but often falls in the neutral to slightly alkaline range.[2][14] |
| Non-ideal Temperature | Temperature affects microbial growth rate and enzyme kinetics. Deviations from the optimal temperature can inhibit the production of secondary metabolites.[1][15] Solution: Determine the optimal temperature for production by running fermentations at a range of temperatures (e.g., 28-37°C).[15][16] |
| Inadequate Aeration and Agitation | Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.[1][17] Poor oxygen transfer due to inadequate agitation or aeration can be a limiting factor. Solution: Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels. Monitor DO levels and adjust agitation and aeration rates as needed.[2][17] |
Issue 2: Inconsistent Batch-to-Batch Yield
Problem: I am getting inconsistent yields of my target compound from one fermentation batch to the next.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Inoculum | The age, size, and physiological state of the seed culture are crucial for a productive fermentation.[3] Solution: Standardize your inoculum preparation. Always use a fresh and standardized inoculum, such as a quantified spore suspension, to ensure a consistent starting cell density.[1] |
| Genetic Instability of the Strain | Streptomyces strains can undergo genetic drift, leading to decreased productivity over time, especially after multiple subcultures. Solution: Maintain a stock of the original high-producing strain and avoid excessive subculturing. Periodically re-isolate from the stock to start fresh cultures. |
| Contamination | The presence of unwanted microorganisms can severely inhibit the growth of Streptomyces and the production of the desired metabolite.[3][18] Solution: Ensure strict aseptic techniques during media preparation, inoculation, and sampling.[18] Regularly check for contamination by microscopy and by plating on different media.[19] |
Issue 3: Poor or Slow Growth
Problem: My Streptomyces culture is growing very slowly or not at all.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Physical Parameters | Temperature, pH, agitation, and aeration rates may not be optimal for your specific strain and bioreactor setup. Solution: Optimize these parameters systematically. A temperature of around 28-30°C is generally suitable for many Streptomyces species.[2][16] |
| Poor Inoculum Quality | An old or non-viable inoculum will lead to a long lag phase and poor growth. Solution: Use a fresh and healthy seed culture. Ensure the inoculum has a high density of viable cells or spores. |
| Inhibitory Substances in Media | Components of the media, or their sterilization byproducts, could be inhibitory to growth. Solution: Test individual media components for toxicity. Ensure proper sterilization procedures are followed. |
Experimental Protocols
Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)
Objective: To identify the optimal carbon and nitrogen sources for secondary metabolite production.
Methodology:
-
Prepare a basal fermentation medium.
-
To test carbon sources, supplement the basal medium with different carbon sources (e.g., glucose, starch, glycerol) at a fixed concentration.[1]
-
Similarly, to test nitrogen sources, use the optimal carbon source and supplement the medium with different nitrogen sources (e.g., soybean meal, yeast extract, peptone).[1]
-
Inoculate flasks containing the different media with a standardized spore suspension of the Streptomyces strain.
-
Incubate the cultures under consistent conditions (e.g., temperature, agitation).
-
Harvest the fermentation broth at a specific time point (e.g., 7 days) and quantify the product yield using a suitable analytical method like HPLC.[1]
Protocol 2: Determination of Optimal pH and Temperature
Objective: To determine the optimal pH and temperature for secondary metabolite production.
Methodology:
-
Prepare the optimized fermentation medium from Protocol 1.
-
To determine the optimal pH, dispense the medium into several flasks and adjust the initial pH to a range of values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using sterile acid or base.
-
Inoculate the flasks and incubate at a constant temperature.
-
To determine the optimal temperature, prepare flasks with the optimized medium at the optimal pH.
-
Inoculate the flasks and incubate them at different temperatures (e.g., 25°C, 30°C, 35°C).[16]
-
Harvest the cultures after a fixed incubation period and measure the product yield.
Protocol 3: Inoculum Standardization
Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.
Methodology:
-
Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP4) until good sporulation is observed (typically 7-10 days).[1]
-
Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol).[1]
-
Homogenize the spore suspension by vortexing with sterile glass beads to break up clumps.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Quantify the spore concentration using a hemocytometer.
-
Store the spore suspension in aliquots at -80°C. Use a fresh aliquot for each experiment to ensure consistency.
Quantitative Data Summary
Table 1: Optimal Fermentation Parameters for Various Streptomyces Species
| Streptomyces Species | Optimal Temperature (°C) | Optimal pH | Optimal Carbon Source | Optimal Nitrogen Source | Reference |
| S. thermoviolaceus | 37-45 | 6.5-7.5 | Glutamate | - | [14] |
| Streptomyces sp. LH9 | 30 | 7.0 | Dextrose | Peptone | [13] |
| Streptomyces sp. MS-266 Dm4 | 30 | 6.0 | Starch | Peptone | [8] |
| S. violatus | 30 | - | - | - | [16] |
| S. rimosus AG-P1441 | - | - | Glucose, Corn Starch | Soybean Meal | [20] |
| Streptomyces sp. RUPA-08PR | 39 | 8.0 | Glucose | Yeast Extract | [9] |
| S. kanamyceticus | - | - | Glucose | Glycine max meal | [21] |
| Streptomyces sp. KN37 | 25 | 6.5 | - | - | [22] |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Streptomyces developmental cycle in submerged culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mycelium Differentiation and Antibiotic Production in Submerged Cultures of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights on the development of Streptomyces and their relationships with secondary metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphogenesis of Streptomyces in submerged cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interesjournals.org [interesjournals.org]
- 9. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptomyces Differentiation in Liquid Cultures as a Trigger of Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. researchgate.net [researchgate.net]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. The effects of temperature on growth and production of the antibiotic granaticin by a thermotolerant streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens [frontiersin.org]
- 22. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH and temperature on Granaticinic acid stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Granaticinic acid, addressing potential issues related to pH and temperature. The information is presented in a question-and-answer format to help you troubleshoot experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that may influence its stability?
A1: this compound is a complex molecule belonging to the benzoisochromanequinone class of antibiotics. Its structure contains several functional groups that are susceptible to degradation under certain pH and temperature conditions. These include:
-
Quinone moiety: Prone to reduction and oxidation reactions.
-
Lactone ring: Susceptible to hydrolysis, especially under basic conditions.
-
Carboxylic acid group: Can undergo decarboxylation at elevated temperatures.
-
Glycosidic bond: Can be hydrolyzed under acidic conditions.
-
Phenolic hydroxyl groups: Can be susceptible to oxidation.
Q2: How do pH and temperature generally affect the stability of compounds similar to this compound?
A2: For complex natural products, both pH and temperature are critical factors influencing stability. Generally, extreme pH (highly acidic or alkaline) and elevated temperatures accelerate degradation. For many antibiotics, neutral or slightly acidic pH and refrigerated temperatures provide the most stable conditions.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several degradation routes can be hypothesized. These include hydrolysis of the lactone ring under basic conditions, hydrolysis of the glycosidic linkage under acidic conditions, and oxidation of the quinone and phenolic moieties.
Q4: I am observing a change in the color of my this compound solution over time. What could be the cause?
A4: A color change in a solution of a chromophoric molecule like this compound often indicates chemical degradation. The quinone structure is responsible for its color, and any modification to this part of the molecule, such as reduction or other chemical transformations, can lead to a visible color shift. This could be triggered by exposure to light, inappropriate pH, or elevated temperature.
Q5: My analytical results for this compound are inconsistent. Could stability be an issue?
A5: Yes, inconsistent analytical results are a common sign of compound instability. If this compound is degrading in your sample solutions, its concentration will decrease over time, leading to variability in your measurements. It is crucial to use freshly prepared solutions or to have validated the stability of your solutions under the specific storage and analytical conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity | Degradation of this compound to inactive products. | - Ensure proper storage conditions (protect from light, store at recommended temperature).- Use freshly prepared solutions for bioassays.- Verify the pH of your experimental medium. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Optimize your HPLC method to ensure separation of the parent compound from its degradants.- Re-evaluate your sample preparation and storage procedures. |
| Precipitation of the compound from solution | Change in solubility due to degradation or pH shift. | - Check the pH of the solution.- Analyze the precipitate to determine if it is the parent compound or a degradation product.- Consider using a different solvent system or adding co-solvents to improve solubility and stability. |
| Inconsistent quantification results | Instability of the compound in the analytical solvent or during the analytical run. | - Perform a stability study of this compound in the analytical solvent at different time points.- Ensure the autosampler is temperature-controlled if necessary.- Use an internal standard to correct for any variations. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To investigate the intrinsic stability of this compound and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (B129727) or other suitable organic solvent
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the this compound solution to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 5-20% degradation.[1]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis: Analyze the stressed samples and the control sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (a DAD is useful for this).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 10-20 µL.
Method Development and Validation:
-
Method Development:
-
Analyze the stressed samples from the forced degradation study to identify the retention times of the degradation products.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve good resolution between the peak for this compound and the peaks of the degradation products.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Data Presentation
As no specific quantitative stability data for this compound is publicly available, the following table is a hypothetical representation of how such data could be presented after conducting a stability study.
Table 1: Hypothetical Stability of this compound in Solution (100 µg/mL) at 25°C
| pH | Time (hours) | % Remaining this compound |
| 3.0 | 0 | 100.0 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| 72 | 95.8 | |
| 7.0 | 0 | 100.0 |
| 24 | 95.3 | |
| 48 | 90.1 | |
| 72 | 85.6 | |
| 9.0 | 0 | 100.0 |
| 24 | 75.4 | |
| 48 | 55.2 | |
| 72 | 38.9 |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Purification of Granaticinic Acid by Chromatography
Welcome to the technical support center for the purification of Granaticinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this pyranonaphthoquinone antibiotic.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the chromatographic purification of this compound.
Issue 1: Low or No Recovery of this compound from Column Chromatography
Question: I am performing silica (B1680970) gel column chromatography to purify this compound from a crude Streptomyces extract, but I am getting a very low yield, or in some fractions, no compound at all. What could be the issue?
Answer:
Low recovery of this compound from a silica gel column can be attributed to several factors, primarily related to its acidic nature and potential instability. Here is a step-by-step troubleshooting guide:
-
Compound Instability on Silica: this compound, being an acidic compound, might be irreversibly adsorbing to the slightly acidic silica gel.[1] This is a common issue with acidic natural products.
-
Solution: Consider deactivating the silica gel by pre-treating it with a small percentage of an acid, such as acetic acid or formic acid, in the mobile phase. This can help to reduce strong interactions and improve recovery. Alternatively, for a different separation selectivity, alumina (B75360) (neutral or basic) could be tested as the stationary phase.
-
-
Inappropriate Mobile Phase Polarity: The chosen solvent system may be too weak to elute the highly polar this compound, or too strong, causing it to elute with other impurities in the solvent front.
-
Solution: Systematically optimize your mobile phase using Thin Layer Chromatography (TLC) beforehand. A good starting point for pyranonaphthoquinones is a solvent system of chloroform (B151607) and methanol (B129727). Start with a low polarity mixture (e.g., 98:2 chloroform:methanol) and gradually increase the polarity. The ideal TLC Rf value for the target compound before scaling up to column chromatography is typically between 0.2 and 0.4.
-
-
Compound Degradation: this compound belongs to the pyranonaphthoquinone class of antibiotics, which can be sensitive to pH, light, and temperature.[2] The purification process itself might be causing degradation.
-
Solution:
-
pH: Granaticin, a related compound, is known to be pH-sensitive, exhibiting a red color in acidic conditions and a purple color in alkaline conditions.[3] This property can be used as a visual indicator. Maintain a slightly acidic pH during extraction and chromatography to potentially improve stability.
-
Light and Temperature: Protect your sample from direct light by using amber glass vials or covering glassware with aluminum foil. If possible, perform the chromatography at a reduced temperature.
-
-
-
Sample Overloading: Loading too much crude extract onto the column can lead to poor separation and band tailing, resulting in impure fractions and apparent low yield of the pure compound.
-
Solution: As a general rule, the amount of crude extract should be about 2-5% of the weight of the silica gel used for the column.
-
Issue 2: Poor Separation of this compound from Impurities in HPLC
Question: I am trying to purify this compound using reverse-phase HPLC, but I am getting poor resolution between my target peak and other impurities. How can I improve the separation?
Answer:
Achieving good resolution in HPLC for natural product purification often requires methodical optimization. Here are some key parameters to consider:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for good separation.
-
Solution: For reverse-phase HPLC of acidic compounds like this compound, a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is typically used.
-
Acidic Modifier: The addition of 0.1% formic acid or acetic acid to the mobile phase is crucial. This will suppress the ionization of the carboxylic acid group of this compound, leading to sharper peaks and better retention on a C18 column.
-
Organic Solvent: Acetonitrile (B52724) often provides sharper peaks and lower backpressure compared to methanol. Try a gradient elution starting from a low percentage of organic solvent (e.g., 10-20% acetonitrile in water with 0.1% formic acid) and gradually increasing it (e.g., to 90-100% acetonitrile over 20-30 minutes).
-
-
-
Column Chemistry: The stationary phase plays a significant role in the separation mechanism.
-
Solution: A standard C18 column is a good starting point. However, if co-elution persists, consider a column with a different selectivity. A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like this compound due to π-π interactions.
-
-
Flow Rate and Column Temperature: These parameters can influence peak shape and resolution.
-
Solution: A lower flow rate (e.g., 0.8 mL/min for a 4.6 mm ID column) can sometimes improve resolution, although it will increase the run time. Increasing the column temperature (e.g., to 30-40 °C) can decrease solvent viscosity, leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a TLC method for this compound?
A1: For a polar, acidic compound like this compound on a silica gel TLC plate, a good starting solvent system is a mixture of a relatively non-polar solvent and a polar solvent. A common choice for this class of compounds is chloroform:methanol . Start with a ratio of 95:5 and adjust the polarity by increasing the proportion of methanol to achieve an Rf value between 0.2 and 0.4 for your target compound. Visualization can be done under UV light, or by using the intrinsic color of the compound, which may change with pH.
Q2: My this compound seems to be degrading during purification. How can I assess its stability?
A2: To assess the stability of your compound, you can perform small-scale stress tests. Dissolve a small amount of partially purified this compound in different solvents and at different pH values (e.g., pH 4, 7, and 9). Monitor the sample over time using TLC or HPLC to observe the appearance of new spots or peaks, which would indicate degradation products. Also, expose a solution to ambient light and compare it to a sample kept in the dark. This will help you identify the conditions to avoid during purification and storage.
Q3: What are the expected UV-Vis absorbance maxima for this compound?
Q4: Can I use the color of this compound to track it during column chromatography?
A4: Yes, this is a significant advantage. Granaticin, a closely related compound, is reported to be red in acidic conditions and purple in alkaline conditions.[3] If this compound exhibits similar pH-dependent chromophoric properties, you can visually track the colored band as it moves down the column, allowing for more precise fraction collection.
Data Presentation
The following tables provide suggested starting parameters for the chromatographic purification of this compound. These are based on typical methods for pyranonaphthoquinone antibiotics and should be optimized for your specific crude extract and equipment.
Table 1: Suggested TLC and Column Chromatography Parameters
| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography |
| Stationary Phase | Silica gel 60 F254 | Silica gel (60-120 mesh or 230-400 mesh for flash) |
| Mobile Phase (Starting Point) | Chloroform:Methanol (95:5, v/v) | Gradient elution starting with Chloroform and gradually adding Methanol |
| Optimization Goal | Rf of 0.2 - 0.4 | Elution of the target compound with good separation from impurities |
| Visualization | UV light (254 nm), visible color | Visual tracking of the colored band, TLC of fractions |
Table 2: Suggested HPLC Parameters
| Parameter | Starting Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (monitor at 254 nm and across the visible spectrum) |
Experimental Protocols
Protocol 1: Activity-Guided Purification of this compound by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound from a crude extract of Streptomyces thermoviolaceus.[1]
-
Preparation of the Crude Extract:
-
After fermentation, centrifuge the culture broth to separate the mycelium.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
TLC Analysis of the Crude Extract:
-
Dissolve a small amount of the crude extract in methanol.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a Chloroform:Methanol (95:5) solvent system.
-
Visualize the spots under UV light and by eye to identify the colored spot corresponding to this compound. Adjust the solvent system polarity to achieve an Rf of ~0.3.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 50 g) in the initial, low-polarity mobile phase (e.g., 100% Chloroform).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., 1 g) in a minimal volume of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel (e.g., 2 g) and dry it to a free-flowing powder.
-
Carefully add the dried sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Collect fractions and monitor them by TLC to identify those containing pure this compound.
-
-
Purity Assessment:
-
Combine the pure fractions and evaporate the solvent.
-
Assess the purity of the final product by HPLC.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting low yield in this compound column chromatography.
References
Technical Support Center: Overcoming Granaticinic Acid Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Granaticinic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound (Molecular Formula: C₂₂H₂₂O₁₁) is a complex organic molecule.[1] Its low solubility in water is likely due to the presence of large, non-polar regions in its structure, which are hydrophobic. While it possesses acidic functional groups that can ionize, the overall molecular structure can limit its interaction with water molecules.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
There are several effective strategies to enhance the solubility of poorly soluble acidic compounds like this compound:
-
pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the acidic groups of this compound, forming a more soluble salt.[][3][4][5][6][7]
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase solubility by reducing the polarity of the solvent system.[][8][9][10][11]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their cavity, thereby increasing their solubility in water.[12][13][14][15][16]
Q3: Can I use a combination of methods to improve solubility?
Yes, combining methods can often be more effective. For instance, using a co-solvent in a pH-adjusted solution may further enhance the solubility of this compound.[]
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
-
Question: I've tried dissolving this compound in my neutral pH buffer, but it keeps precipitating. What should I do?
-
Answer: This is a common issue due to the low intrinsic solubility of this compound at neutral pH. Consider the following troubleshooting steps:
-
pH Adjustment: Gradually increase the pH of your buffer. As an acidic compound, this compound will become more soluble at higher pH values due to the formation of its conjugate base.[4][7][17] Experiment with buffers at pH 8, 9, or higher. Be mindful of the pH stability of your compound and its compatibility with your experimental system.
-
Use of Co-solvents: If pH adjustment alone is insufficient or undesirable for your experiment, consider adding a co-solvent. Start with a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400).[][8][10]
-
Heating: Gently warming the solution can sometimes help to dissolve the compound, but be cautious as this may also increase the rate of degradation. Always check the thermal stability of this compound first.
-
Issue 2: The use of a co-solvent is interfering with my biological assay.
-
Question: I successfully dissolved this compound using a co-solvent, but the solvent itself is affecting my cell-based assay. What are my alternatives?
-
Answer: Co-solvent toxicity or interference is a valid concern. Here are some alternative approaches:
-
Cyclodextrin Complexation: This is an excellent alternative to co-solvents. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are generally considered safe and form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility without the use of organic solvents.[12][13][15]
-
Minimize Co-solvent Concentration: If you must use a co-solvent, determine the minimum concentration required to maintain solubility. A dose-response curve of the co-solvent alone in your assay can help identify the highest non-interfering concentration.
-
Solvent Exchange: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it stepwise into your aqueous buffer. This can sometimes result in a metastable solution at a low final solvent concentration.
-
Data Presentation
Table 1: Example Solubility Data for this compound
| Method | Solvent System | pH | Temperature (°C) | Maximum Solubility (µg/mL) | Observations |
| Control | Deionized Water | 7.0 | 25 | Record Value | Insoluble |
| pH Adjustment | 50 mM Phosphate (B84403) Buffer | 8.0 | 25 | Record Value | |
| 50 mM Carbonate Buffer | 9.0 | 25 | Record Value | ||
| Co-solvent | Water with 5% Ethanol | 7.0 | 25 | Record Value | |
| Water with 10% PEG 400 | 7.0 | 25 | Record Value | ||
| Cyclodextrin | 2% (w/v) HP-β-CD in Water | 7.0 | 25 | Record Value | |
| 5% (w/v) HP-β-CD in Water | 7.0 | 25 | Record Value |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare Buffers: Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0). Common biological buffers in this range include phosphate and borate (B1201080) buffers.
-
Add this compound: To a fixed volume of each buffer, add an excess amount of this compound powder.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the samples to pellet the undissolved this compound.
-
Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare Co-solvent Mixtures: Prepare a range of co-solvent/water mixtures (e.g., 1%, 5%, 10%, 20% v/v of ethanol, propylene glycol, or PEG 400 in water or a suitable buffer).
-
Add this compound: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.
-
Separate and Quantify: Centrifuge to remove undissolved solid, then quantify the concentration of this compound in the supernatant.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of a suitable cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add this compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Stir the mixtures at a constant temperature for 24-48 hours.
-
Separate and Quantify: After centrifugation, determine the concentration of dissolved this compound in the supernatant.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Strategies to overcome low aqueous solubility.
References
- 1. Page loading... [wap.guidechem.com]
- 3. ijsdr.org [ijsdr.org]
- 4. fiveable.me [fiveable.me]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. CompoundingToday.com | pH Adjusting Database [compoundingtoday.com]
- 7. Khan Academy [khanacademy.org]
- 8. ajptonline.com [ajptonline.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. jddt.in [jddt.in]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzet.com [alzet.com]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Degradation products of Granaticinic acid and their identification
Welcome to the technical support center for Granaticinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a polyketide antibiotic belonging to the benzoisochromanequinone class of compounds. Its complex structure includes a quinone moiety, a lactone ring, and a carboxylic acid group, which contribute to its biological activity and also represent potential sites for degradation.
Q2: What are the primary factors that can cause this compound degradation?
Based on its chemical structure, which includes a quinone and a lactone ring, this compound is susceptible to several degradation pathways:
-
pH-mediated hydrolysis: The lactone ring in this compound can be susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring.
-
Photodegradation: The quinone moiety makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[1][2]
-
Oxidation: The quinone structure can also be prone to oxidative degradation.
-
Thermal Stress: Elevated temperatures can accelerate the degradation processes.
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to:
-
Solid Form: Store at -20°C or below, protected from light in a tightly sealed container to prevent moisture absorption.
-
In Solution: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.
Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
The appearance of unexpected peaks in your chromatogram often indicates the presence of degradation products. The following troubleshooting guide can help you identify the potential cause.
Troubleshooting Guide: Unexpected Peaks in HPLC Analysis
This guide will help you troubleshoot the appearance of extraneous peaks when analyzing this compound.
| Observation | Potential Cause | Troubleshooting Steps |
| New peaks appear over time in a solution stored at room temperature. | Hydrolytic Degradation: The lactone ring may be hydrolyzing. | 1. Analyze a freshly prepared sample as a control. 2. Assess the pH of your sample solution. Buffer your solution to a neutral pH if compatible with your experiment. 3. For long-term experiments, consider storing solutions at 4°C or frozen and minimize time at room temperature. |
| Additional peaks are observed in samples exposed to light. | Photodegradation: The quinone moiety is likely degrading. | 1. Protect all samples and solutions from light by using amber vials or wrapping containers in aluminum foil.[1] 2. Minimize exposure to ambient light during sample preparation and analysis. |
| Unknown peaks appear after adding certain reagents to the sample. | Oxidative Degradation: The compound may be reacting with oxidizing agents in your medium or reagents. | 1. Review the composition of your buffers and media for any potential oxidizing agents. 2. If possible, degas your solvents to remove dissolved oxygen. |
| Degradation is observed even with fresh samples. | On-Column Degradation: The HPLC conditions themselves may be causing degradation. | 1. Evaluate the pH of your mobile phase. Highly acidic or basic mobile phases can cause degradation of sensitive compounds. 2. Consider using a different column stationary phase that is more inert. |
Potential Degradation Pathways
Understanding the likely degradation pathways of this compound is crucial for interpreting unexpected results and for designing stability-indicating analytical methods.
Hydrolytic Degradation (Acidic or Basic Conditions)
The ester bond within the lactone ring of this compound is a primary site for hydrolysis.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactone makes it more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: The hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon of the lactone, leading to ring opening.
Photodegradation
The benzoquinone structure in this compound is a chromophore that can absorb UV and visible light. This can lead to the formation of reactive species and subsequent degradation. The degradation of quinolone antibiotics by light has been observed to result in various photoproducts, including dimers.[1]
Oxidative Degradation
The quinone ring can undergo oxidative degradation, potentially leading to the formation of various oxidized species.
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Forced Degradation Study Protocol
To identify potential degradation products and develop a stability-indicating analytical method, a forced degradation study can be performed.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
pH meter
-
HPLC system with UV/PDA detector and/or Mass Spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid powder of this compound to 80°C in an oven for 48 hours. Also, expose a solution of this compound to the same conditions.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable stability-indicating HPLC method.
-
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Stability-Indicating HPLC-UV/MS Method
Objective: To separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV/PDA at a suitable wavelength (determined by UV scan) and/or MS detector |
| Injection Volume | 10 µL |
Note: This is a starting method and may require optimization for your specific application and HPLC system.
Identification of Degradation Products
The identification of the exact chemical structures of degradation products requires advanced analytical techniques.
| Technique | Information Provided |
| HPLC with Photodiode Array (PDA) Detection | Provides retention time and UV-Vis spectra. Can indicate the formation of new compounds and potential chromophoric changes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides retention time and mass-to-charge ratio (m/z) of the parent ion and its fragments. This is crucial for determining the molecular weight of degradation products. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Requires isolation of the degradation product. Provides detailed structural information for unambiguous identification. |
This technical support guide provides a foundational understanding of the stability of this compound and a framework for troubleshooting common experimental challenges. For further assistance, please consult relevant scientific literature on the stability of benzoisochromanequinone antibiotics.
References
Technical Support Center: Optimizing Granaticinic Acid Production with Response Surface Methodology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the application of Response Surface Methodology (RSM) to optimize Granaticinic acid production.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing this compound production?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2][3] It is particularly useful in fermentation for identifying the ideal conditions for maximizing the yield of a product like this compound.[1][4] RSM allows for the evaluation of multiple parameters and their interactions simultaneously, making it more efficient than traditional one-factor-at-a-time (OFAT) methods.[5] For this compound, RSM can determine the optimal levels of critical factors such as glucose concentration, pH, and temperature to achieve the highest possible production.[6][7]
Q2: What are the key steps involved in using RSM for fermentation optimization?
A2: A typical RSM workflow involves several stages.[1] First, a screening design, such as the Plackett-Burman design, is often used to identify the most significant factors affecting production from a larger pool of variables.[4][8][9] Following the screening, an optimization design, like a Box-Behnken Design (BBD) or Central Composite Design (CCD), is employed to study the effects of the key factors in more detail and locate the optimal conditions.[4][6][10] This involves building a mathematical model, checking its adequacy using Analysis of Variance (ANOVA), and interpreting the results with 2D contour plots and 3D response surfaces.[2][4]
Q3: What is the difference between a Plackett-Burman design and a Box-Behnken design?
A3: A Plackett-Burman design is a screening design used to efficiently identify the most influential factors among many variables with a minimal number of experimental runs.[8][11] Its primary limitation is that it focuses on main effects, while interactions between factors are often confounded or "aliased".[11][12] In contrast, a Box-Behnken Design (BBD) is an optimization design used after the critical factors have been identified.[6][13] It is a three-level design that is highly efficient and allows for the estimation of interaction and quadratic effects, enabling the modeling of a curved response surface to find the optimum.[1]
Q4: What are the critical fermentation parameters that influence this compound production?
A4: Studies on Streptomyces thermoviolaceus NT1 have identified several key parameters. The most critical factors found to significantly influence this compound production are glucose concentration, initial media pH, and incubation temperature.[6][7][14] Other important parameters include the choice of production media, incubation period, and inoculum size.[6][15]
Troubleshooting Guide
Q1: My RSM model has a "lack of fit." What does this mean and how can I fix it?
A1: A significant "lack of fit" in your ANOVA table indicates that the chosen model (e.g., a second-order polynomial) does not adequately describe the relationship between the factors and the response. This could be due to complex interactions not captured by the model or significant experimental error.
-
Troubleshooting Steps:
-
Check for Outliers: Examine your data for any experimental runs with results that are drastically different from others under similar conditions.
-
Increase Model Complexity: Consider adding higher-order terms to your model, but do so with caution as this can lead to overfitting.
-
Transform the Response: Applying a transformation (e.g., log, square root) to your response data can sometimes help stabilize variance and improve the model fit.
-
Re-evaluate Factor Ranges: The optimal conditions may lie outside the ranges you selected for your experiment. You may need to run a new set of experiments with expanded or shifted ranges.
-
Q2: The this compound yield from my validation experiment is much lower than the predicted value from the RSM model. What could be the cause?
A2: A discrepancy between the predicted and actual yield is a common issue.
-
Potential Causes & Solutions:
-
Model Inaccuracy: The model may not be robust. Ensure the R-squared value is high and the "lack of fit" is not significant.
-
Subtle Environmental Shifts: Fermentation is sensitive to minor, unrecorded changes. Ensure all conditions (e.g., shaker speed, flask type, humidity) are identical to the original experiments.
-
Inoculum Viability: The age and health of the inoculum are critical. Always use a fresh, consistently prepared inoculum as detailed in the experimental protocol.[6]
-
Raw Material Variability: Variations in the composition of media components (e.g., yeast extract, peptone) between batches can significantly impact metabolite production.
-
Q3: I am observing high variability between my replicate runs, especially the center points in my CCD or BBD. How can I reduce this?
A3: High variability in replicate runs points to a lack of experimental control.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: This is a major source of variability. Ensure the cell density, growth phase, and volume are consistent for every single experiment.
-
Homogenize Media: Prepare one large batch of media for the entire experimental set to eliminate batch-to-batch variation. Ensure all components are fully dissolved and the final pH is set accurately before dispensing.
-
Review Aseptic Technique: Intermittent contamination, even at low levels, can inhibit the growth of the production strain or compete for nutrients, leading to inconsistent yields.
-
Calibrate Equipment: Ensure that incubators, pH meters, and autopipettes are all properly calibrated and functioning correctly.
-
Data Presentation
Table 1: Influence of Key Factors on this compound Production (OVAT)
| Parameter | Range Tested | Optimal Value | Un-optimized Yield (mg/L) | Optimized Yield (mg/L) |
| Media pH | 5.0 - 9.0 | 7.0 | 18.64 | ~45 |
| Temperature (°C) | 25 - 45 | 35 | 18.64 | ~50 |
| Glucose Conc. (%) | 0.1 - 1.0 | 0.4 | 18.64 | ~55 |
| Inoculum Size (%) | 1 - 7 | 5 | 18.64 | ~58 |
| Incubation (Days) | 4 - 14 | 10 | 18.64 | ~60 |
Data synthesized from the study on Streptomyces thermoviolaceus NT1.[6][15]
Table 2: Box-Behnken Design (BBD) Levels and Optimized Results
| Independent Variable | Code | Level -1 | Level 0 | Level +1 |
| Glucose Conc. (%) | A | 0.2 | 0.4 | 0.6 |
| Media pH | B | 6.0 | 7.0 | 8.0 |
| Temperature (°C) | C | 30 | 35 | 40 |
| Result | ||||
| Predicted Optimal Yield | 61.35 mg/L | |||
| Experimental Validated Yield | 61.35 mg/L (3.3-fold increase) |
Based on the multi-response optimization for S. thermoviolaceus NT1, which identified optimal conditions at 0.38% glucose, pH 7.02, and 36.53 °C.[6][7]
Visualizations and Workflows
Caption: Logical workflow for optimizing production using Response Surface Methodology.
Caption: Key steps in the biosynthesis of this compound and related compounds.[16][17]
Experimental Protocols
1. Inoculum Preparation (Streptomyces thermoviolaceus NT1)
-
Objective: To prepare a standardized and viable inoculum for fermentation.
-
Methodology:
-
Aseptically transfer the S. thermoviolaceus NT1 strain from a stock culture to a solid ISP2 medium plate.
-
Incubate the plate at 35°C for 7 days until sufficient growth is observed.[6]
-
Cut agar (B569324) blocks (approx. 1 cm²) containing the fully grown strain.
-
Transfer one agar block into a 150 mL Erlenmeyer flask containing 30 mL of liquid ISP2 medium.
-
Incubate this seed culture on a rotary shaker at 150 rpm and 35°C for the time required to reach the optimal growth phase (typically determined via a growth curve). This culture serves as the inoculum for the main fermentation experiments.
-
2. Fermentation for this compound Production
-
Objective: To produce this compound under controlled experimental conditions as defined by the RSM design.
-
Methodology:
-
Prepare the production medium (e.g., ISP2) in 250 mL Erlenmeyer flasks, with each flask containing 50 mL of medium.
-
Adjust the medium components (e.g., glucose concentration) and initial pH according to the specific run in your experimental design matrix (e.g., Box-Behnken design).
-
Sterilize the media by autoclaving.
-
Inoculate each flask with the prepared seed culture. An inoculum size of 5% (v/v) has been shown to be effective.[6]
-
Incubate the flasks in a rotary shaker incubator at 150 rpm. Set the temperature for each flask according to the experimental design.
-
Allow the fermentation to proceed for the optimized duration, which has been reported to be 10 days for maximum yield.[6][18]
-
3. Quantification of this compound
-
Objective: To accurately measure the concentration of this compound in the fermentation broth. A comparative bioassay is common, but chromatographic methods offer higher specificity.
-
Methodology 1: Agar Well Diffusion Bioassay (Semi-Quantitative)
-
At the end of the fermentation, centrifuge the broth to separate the supernatant from the cell biomass.
-
Prepare agar plates seeded with a sensitive test pathogen, such as Bacillus cereus or Escherichia coli.[18]
-
Create uniform wells in the agar.
-
Add a fixed volume of the cell-free supernatant to each well.
-
Incubate the plates under conditions suitable for the test pathogen.
-
Measure the diameter of the zone of inhibition around each well. The yield is proportional to the size of this zone.[18] This method is best for comparing relative yields between different experimental runs.
-
-
Methodology 2: HPLC-UV (Quantitative)
-
Sample Preparation:
-
Centrifuge the fermentation broth.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness and re-dissolve the residue in a known volume of mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (General Example):
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and acidified water.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 3. 6sigma.us [6sigma.us]
- 4. mdpi.com [mdpi.com]
- 5. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of response surface methodology in medium optimization for pyruvic acid production of Torulopsis glabrata TP19 in batch fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 10. Response Surface Methodology as an Approach for Optimization of Vinegar Fermentation Conditions Using Three Different Thermotolerant Acetic Acid Bacteria [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Plackett-Burman designs - Minitab [support.minitab.com]
- 13. researchgate.net [researchgate.net]
- 14. response surface optimization: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Granaticinic acid extraction
Welcome to the technical support center for Granaticinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the efficiency of this compound production and extraction.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the production and extraction of this compound in a question-and-answer format.
Production & Fermentation Issues
Question: My Streptomyces culture is showing poor growth and low antibiotic production. What are the key factors to check?
Answer: Low yield often originates from suboptimal fermentation conditions. Several factors are critical for maximizing the production of this compound by Streptomyces species like S. thermoviolaceus or S. vietnamensis.
-
Media Composition: The choice of culture medium is fundamental. ISP2 (Yeast Extract-Malt Extract Agar) is consistently reported as a suitable medium for supporting both growth and antibiotic production. It provides essential carbon sources (malt extract, glucose) and nitrogen/vitamin precursors (yeast extract).
-
pH: The initial pH of the culture medium is critical. Production of this compound is highly sensitive to pH, with an optimal starting range typically between 7.0 and 7.2. Production drops significantly in acidic conditions (pH < 6.0).
-
Temperature: Streptomyces strains have optimal temperature ranges for growth and secondary metabolite production. For S. thermoviolaceus, the optimal temperature for producing this compound is around 35-37°C.[1][2] While growth might occur at other temperatures, yields of the target compound can be significantly lower.
-
Incubation Time: this compound is a secondary metabolite, meaning its production typically begins after the initial exponential growth phase of the bacteria. Peak production is often observed around day 10 of incubation.[1] Harvesting too early will result in a low yield.
-
Aeration: Adequate aeration is crucial for Streptomyces growth and metabolism. Ensure flasks are agitated at a sufficient speed (e.g., 150 rpm) to facilitate oxygen transfer.
Extraction & Purification Issues
Question: I have a low yield of crude this compound extract after solvent extraction. What could be the cause?
Answer: A low yield from the initial solvent extraction points to issues with separating the compound from the fermentation broth and/or biomass.
-
Incorrect Solvent Choice: this compound is a polyketide and is generally insoluble in water but soluble in various organic solvents. Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting secondary metabolites from Streptomyces fermentation filtrates. Other solvents like butanone or mixtures like chloroform (B151607)/methanol (B129727) can also be used. If your yield is low, your chosen solvent may be too polar or non-polar to efficiently partition the this compound.
-
Inefficient Phase Separation: During liquid-liquid extraction, vigorous shaking is required to ensure maximum contact between the aqueous broth and the organic solvent. After shaking, allow adequate time for the layers to separate completely in a separating funnel. Emulsions can form at the interface, trapping your compound. If this occurs, allowing the mixture to stand for a longer period or adding a small amount of brine can help break the emulsion.
-
Cellular Location of the Compound: Determine if the this compound is primarily intracellular or extracellular. If it is retained within the mycelium, you must extract the cell biomass in addition to the culture supernatant. Lysing the cells (e.g., with acetone (B3395972) or by mechanical disruption) before or during solvent extraction is necessary in this case.
-
pH Adjustment: The charge state of this compound (as an acid) will affect its solubility in different solvents. Although not explicitly detailed in the search results for this specific compound, acidifying the fermentation broth before extraction can sometimes improve the recovery of acidic compounds into an organic solvent. This should be tested empirically.
Question: My final purified product has low purity. How can I improve it?
Answer: Low purity indicates that co-extracted compounds were not successfully removed. A multi-step purification strategy is almost always necessary.
-
Insufficient Chromatographic Separation: A single chromatography step is rarely sufficient. The standard workflow involves sequential purification using different separation principles:
-
Initial Fractionation (e.g., Silica (B1680970) Gel Column): This step separates the crude extract into several fractions based on polarity, removing highly polar and non-polar impurities.
-
Size-Exclusion Chromatography (e.g., Sephadex LH-20): This separates molecules based on size, which is effective for removing pigments and other contaminants of different molecular weights.
-
Final Polishing (e.g., Reversed-Phase HPLC): Using a C8 or C18 column is a high-resolution technique that separates compounds based on hydrophobicity and is crucial for achieving high purity.
-
-
Improper Fraction Collection: During column chromatography, collecting fractions that are too broad can lead to the re-mixing of separated compounds. Use Thin-Layer Chromatography (TLC) to analyze the composition of each fraction before pooling them for the next step.
-
Contamination: Ensure all glassware is scrupulously clean and solvents are of high purity (e.g., HPLC grade) to avoid introducing contaminants.
Data on Production Optimization
Optimizing the fermentation parameters is the first step to ensuring a high starting concentration of this compound, which directly impacts the final extraction yield. The following table summarizes optimized conditions for the production of this compound by Streptomyces thermoviolaceus NT1.
| Parameter | Un-optimized Condition | Optimized Condition | Resulting Yield (mg/L) | Fold Increase |
| Culture Medium | Various Tested | ISP2 Broth | - | - |
| Glucose Conc. | Not specified | 0.38% | - | - |
| Initial pH | Not specified | 7.02 | - | - |
| Temperature | Not specified | 36.53 °C | - | - |
| Inoculum Size | Not specified | 5% | - | - |
| Incubation Period | Not specified | 10 Days | - | - |
| Overall Yield | - | - | 18.64 (Un-optimized) vs 61.35 (Optimized) | ~3.30x |
(Data sourced from multi-response optimization studies using Response Surface Methodology)[1][2]
Experimental Protocols
This section provides detailed methodologies for the production and subsequent extraction and purification of this compound.
Protocol 1: Production via Fermentation
This protocol is based on the optimized conditions for Streptomyces thermoviolaceus NT1.[1][2]
-
Inoculum Preparation:
-
Transfer a stock culture of S. thermoviolaceus NT1 onto a solid ISP2 medium agar (B569324) plate and incubate at 35°C for 7 days until well-sporulated.
-
Cut a 1 cm² agar block of the mature culture and transfer it to a 150 mL Erlenmeyer flask containing 30 mL of liquid ISP2 medium.
-
Incubate this seed culture at 35°C for 5 days with shaking at 150 rpm.
-
-
Production Fermentation:
-
Prepare the production medium (ISP2 broth) and adjust the initial pH to 7.02. Add glucose to a final concentration of 0.38%.
-
Dispense the medium into 250 mL Erlenmeyer flasks (50 mL per flask).
-
Inoculate the production flasks with the seed culture at a 5% (v/v) ratio.
-
Incubate the production cultures at 36.5°C for 10 days in a rotary shaker incubator at 150 rpm.
-
Protocol 2: Extraction and Purification
This protocol is a generalized procedure based on common methods for purifying polyketide antibiotics from Streptomyces cultures.
-
Harvesting and Initial Extraction:
-
After the 10-day incubation, harvest the fermentation culture by centrifuging at 5000 rpm for 15 minutes to separate the supernatant from the mycelial biomass.
-
Transfer the supernatant (the cell-free culture broth) to a large separating funnel.
-
Add an equal volume of ethyl acetate to the funnel.
-
Shake vigorously for 15-20 minutes to partition the secondary metabolites into the organic solvent phase.
-
Allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this extraction step two more times with fresh ethyl acetate.
-
Pool all ethyl acetate fractions and evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator) at a temperature of 40°C. The resulting residue is the crude extract.
-
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of chloroform and methanol.
-
Dissolve the crude extract in a minimal amount of the starting mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
-
Pool the fractions that contain the target compound (often reddish in color for granaticins) and show similar TLC profiles. Evaporate the solvent.
-
-
Sephadex LH-20 Chromatography (Purification):
-
Prepare a Sephadex LH-20 column and equilibrate with methanol.
-
Dissolve the semi-purified fraction from the previous step in methanol and load it onto the column.
-
Elute with methanol, collecting fractions. This step helps in removing pigments and other impurities based on molecular size.
-
Again, use TLC to identify and pool the relevant fractions, then evaporate the solvent.
-
-
Reversed-Phase HPLC (Final Polishing):
-
For final purification, use a semi-preparative HPLC system with a C18 column.
-
Dissolve the purified fraction in the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).
-
Develop a gradient elution method to separate the target compound from any remaining impurities. Monitor the elution profile using a UV-Vis detector.
-
Collect the peak corresponding to this compound and confirm its purity via analytical HPLC.
-
Visualizations
Workflow & Pathway Diagrams
The following diagrams illustrate key workflows and relationships in the this compound extraction process.
Caption: Troubleshooting workflow for low yield/purity of this compound.
References
Technical Support Center: Granaticinic Acid Fermentation Scale-Up
Welcome to the technical support center for the challenges in scaling up Granaticinic acid fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental and scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to maintain when scaling up this compound fermentation from the lab to a pilot-scale fermenter?
A1: When scaling up, maintaining geometric similarity of the fermenter is a key starting point.[1][2] However, several process parameters are critical and must be carefully managed. These include maintaining a consistent power input per volume (P/V) to ensure similar mixing intensity, and more importantly, ensuring a constant oxygen transfer rate (kLa).[3] Oxygen limitation is a common challenge in large bioreactors and can significantly impact the yield of secondary metabolites like this compound.[3][4][5] Additionally, consistent temperature, pH, and nutrient distribution are vital for reproducible results.[3][6]
Q2: My this compound yield has significantly dropped after moving from a shake flask to a 10L bioreactor. What are the likely causes?
A2: A drop in yield during scale-up is a common problem.[7] The most probable causes include:
-
Oxygen Limitation: Inadequate aeration and agitation in the larger vessel can lead to insufficient dissolved oxygen, which is critical for the growth of Streptomyces and production of this compound.[3][4][5]
-
Poor Mixing: In larger volumes, achieving homogenous mixing is more challenging, leading to gradients in nutrient concentration, pH, and temperature.[3][8]
-
Shear Stress: Increased agitation speeds in larger bioreactors can cause shear stress on the microbial cells, potentially damaging them and affecting their productivity.[3]
-
Foaming: Excessive foam can disrupt the fermentation process and is often managed with antifoaming agents, which should be tested for any inhibitory effects on your strain.[3]
Q3: How can I monitor and control the fermentation process effectively at a larger scale?
A3: Effective monitoring and control are crucial for successful scale-up.[4] This involves using in-line sensors to monitor key parameters in real-time, such as dissolved oxygen (DO), pH, and temperature.[5] Advanced bioreactor systems with automated control loops for pH adjustment (acid/base addition), DO control (adjusting agitation and aeration), and temperature regulation are highly recommended.[3][5] For nutrient feeding, a well-defined fed-batch strategy can help maintain optimal nutrient levels and prevent substrate inhibition.
Q4: What are some common contamination issues in large-scale fermentation and how can they be prevented?
A4: The risk of contamination increases with the scale and duration of the fermentation process.[3][5] Common sources include airborne microbes, contaminated raw materials, and inadequately sterilized equipment. Prevention strategies include:
-
Strict Aseptic Techniques: Ensuring all media, equipment, and inoculum are sterile.
-
Bioreactor Design: Using bioreactors with features like aseptic connectors and online sterilization capabilities.[5]
-
Positive Pressure: Maintaining a slight positive pressure inside the fermenter to prevent the ingress of outside air.
-
Regular Monitoring: Regularly checking for signs of contamination through microscopy and plating.
Troubleshooting Guides
Issue 1: Low this compound Yield
| Symptom | Possible Cause | Troubleshooting Step |
| Low final product concentration despite good cell growth. | Oxygen Limitation: Insufficient dissolved oxygen for secondary metabolite production.[3][5] | Increase agitation speed and/or aeration rate. Consider using oxygen-enriched air. Monitor dissolved oxygen levels to ensure they remain above the critical point for your strain. |
| Nutrient Limitation: Depletion of a key nutrient (e.g., carbon or nitrogen source) during the production phase. | Implement a fed-batch strategy to supply nutrients throughout the fermentation. Analyze spent media to identify limiting nutrients. | |
| pH Shift: The pH of the medium has shifted out of the optimal range for this compound production (around pH 7.0).[9][10] | Implement automated pH control using acid and base addition. Ensure the buffering capacity of the medium is sufficient. | |
| Poor cell growth and low product yield. | Sub-optimal Temperature: The temperature is outside the optimal range for Streptomyces thermoviolaceus (around 35-37°C).[9][10] | Calibrate temperature probes and ensure the heating/cooling system of the bioreactor is functioning correctly. |
| Inoculum Quality: Poor quality or insufficient size of the inoculum. | Ensure the inoculum is in the exponential growth phase and use an appropriate inoculum size (e.g., 5% v/v).[10] |
Issue 2: Process Inconsistency Between Batches
| Symptom | Possible Cause | Troubleshooting Step |
| Significant variation in yield and fermentation time between different batches.[6] | Inconsistent Raw Materials: Variability in the composition of complex media components (e.g., yeast extract, peptone). | Source raw materials from a reliable supplier and consider using a more defined medium if possible. Perform quality control on incoming raw materials. |
| Variations in Inoculum Preparation: Inconsistencies in the age, size, or metabolic state of the inoculum.[11] | Standardize the inoculum preparation protocol, including the growth medium, incubation time, and transfer volume. | |
| Inadequate Process Control: Manual control of parameters leading to deviations between batches. | Utilize an automated process control system to maintain consistent pH, temperature, and dissolved oxygen levels.[5] |
Data Presentation
Table 1: Optimized Lab-Scale Fermentation Parameters for this compound Production
| Parameter | Optimized Value | Reference |
| Producing Strain | Streptomyces thermoviolaceus NT1 | [9][10] |
| Medium | ISP2 | [10][12] |
| Glucose Concentration | 0.38% | [9][10] |
| Initial pH | 7.02 | [9][10] |
| Temperature | 36.53 °C | [9][10] |
| Inoculum Size | 5% (v/v) | [10][12] |
| Incubation Period | 10 days | [9][10] |
| Un-optimized Yield | 18.64 mg/L | [9][10] |
| Optimized Yield | 61.35 mg/L | [9][10] |
Table 2: Key Parameter Considerations for Scale-Up
| Parameter | Lab-Scale (Shake Flask) | Pilot/Industrial-Scale (Bioreactor) | Key Challenge in Scale-Up |
| Volume | 100 - 500 mL | 100 - 10,000 L+ | Non-linear changes in physical and chemical properties.[3] |
| Oxygen Transfer | High surface area to volume ratio, good oxygen transfer. | Lower surface area to volume ratio, potential for oxygen limitation.[3][4] | Maintaining a consistent Oxygen Transfer Rate (kLa).[3] |
| Mixing | Homogenous mixing achieved by orbital shaking. | Potential for gradients in nutrients, pH, and temperature.[3][8] | Achieving homogeneity without excessive shear stress. |
| Heat Transfer | Heat dissipates easily. | Heat generated by metabolism can be difficult to remove.[3][8] | Maintaining a uniform temperature throughout the vessel. |
| Sterilization | Autoclaving. | In-situ sterilization. | Ensuring complete sterility of a large, complex system.[5] |
| Process Control | Manual or minimal. | Automated and continuous. | Sensor calibration and integration for reliable real-time data.[3][5] |
Experimental Protocols
Protocol 1: Lab-Scale Production of this compound
-
Medium Preparation: Prepare ISP2 medium containing 0.38% glucose. Adjust the initial pH to 7.02 before sterilization.[9][10]
-
Inoculum Preparation: Inoculate a seed culture of Streptomyces thermoviolaceus NT1 in a suitable broth and incubate until it reaches the mid-to-late exponential growth phase.
-
Fermentation: Inoculate the production medium with a 5% (v/v) seed culture.[10][12] Incubate at 36.53°C with shaking (e.g., 200 rpm) for 10 days.[9][10]
-
Sampling: Aseptically withdraw samples at regular intervals for analysis of biomass and this compound concentration.
Protocol 2: Quantification of this compound using HPLC
This is a general protocol and may require optimization for this compound.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant and biomass.
-
Extract the this compound from the supernatant and/or biomass using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the extract in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) and acidified water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor the absorbance at the λmax of this compound.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Workflow for this compound production and analysis.
Caption: Generalized regulation of secondary metabolite production.
References
- 1. vennlifesciences.com [vennlifesciences.com]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. editverse.com [editverse.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxada.com [arxada.com]
- 12. mdpi.com [mdpi.com]
Media composition optimization for enhanced Granaticinic acid biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing media composition for enhanced granaticinic acid biosynthesis.
Troubleshooting & FAQs
This section addresses specific issues that may be encountered during experimental work.
Low or No Yield of this compound
1. Why is the this compound yield consistently low or undetectable?
Low yields can be attributed to several factors ranging from suboptimal media components to incorrect fermentation conditions. Key areas to investigate include:
-
Inappropriate Basal Medium: The choice of basal medium is critical. Studies have shown that media like ISP2 can be effective for this compound production by Streptomyces thermoviolaceus.[1][2] If other standard media (e.g., ISP5, SCN, TYG, MS broth) are used, they may not contain the necessary nutritional components, leading to poor production.[1][2]
-
Suboptimal Carbon Source Concentration: While a high glucose concentration can support robust biomass growth, it may not be ideal for the production of secondary metabolites like this compound, which are often produced under stress conditions.[1] For S. thermoviolaceus NT1, a glucose concentration of around 0.38% to 0.4% has been identified as optimal.[1][3]
-
Incorrect pH: The pH of the fermentation medium significantly influences production. For this compound, a neutral pH of approximately 7.0 has been reported as optimal.[1][3] Deviations, especially to a pH below 6.0, can be unsuitable for production.[2]
-
Non-Optimal Temperature: Temperature is a critical parameter. An optimal temperature of around 36.5°C was identified for S. thermoviolaceus NT1.[3]
-
Inadequate Inoculum Size or Age: The density and physiological state of the inoculum can impact the fermentation process. An inoculum size of 5% has been used successfully.[3] The inoculum should be in an active growth phase.
2. How can I systematically identify which media components are limiting production?
A statistical approach is highly recommended over the traditional one-variable-at-a-time (OVAT) method.[1][4]
-
Plackett-Burman Design (PBD): This is an efficient statistical method to screen a large number of variables and identify the most significant ones with a minimal number of experiments.[5][6][7] It helps in pinpointing the critical components (e.g., carbon sources, nitrogen sources, trace elements) that have the most substantial impact on yield.[4][8]
-
Response Surface Methodology (RSM): Once the significant factors are identified via PBD, RSM can be used to optimize their concentrations.[9][10] Techniques like the Box-Behnken design help in understanding the interactions between different components and finding the optimal levels for maximum production.[3][4]
Inconsistent Production Between Batches
1. What are the likely causes of significant variability in this compound yield from one fermentation run to another?
Inconsistency often points to a lack of precise control over experimental parameters.
-
Inoculum Preparation: Variability in the age, cell density, or physiological state of the seed culture is a common cause. Ensure a standardized protocol for inoculum preparation, including growth medium, incubation time, and temperature.[4]
-
Media Preparation: Minor variations in the preparation of the medium, such as slight differences in component concentrations or incomplete dissolution, can lead to inconsistent results. Ensure all components are fully dissolved and the final volume is accurate.
-
pH Fluctuation: The initial pH should be set correctly, but it's also important to monitor if the pH changes significantly during fermentation due to microbial metabolism. Buffering the medium or implementing a pH control strategy in a bioreactor can mitigate this.
-
Oxygen Levels: Inadequate aeration and agitation in shake flasks or bioreactors can lead to oxygen limitation, affecting both growth and secondary metabolite production. Ensure consistent shaking speeds and flask types.
Contamination Issues
1. How can I prevent contamination in my fermentation cultures?
Strict aseptic techniques are paramount.
-
Sterilization: Ensure that all media, glassware, and equipment are properly sterilized via autoclaving.[11] Filter-sterilize heat-labile components like certain vitamins or amino acids.[11]
-
Inoculation: Perform all inoculations in a laminar flow hood to minimize airborne contamination.
-
Monitoring: Regularly check cultures for signs of contamination, such as unusual turbidity, film formation on the surface, or off-odors. Microscopic examination can confirm the presence of contaminating organisms.
Quantitative Data on Media Optimization
The following table summarizes the results from a study on optimizing this compound production by Streptomyces thermoviolaceus NT1, showcasing the impact of key parameters.
| Parameter | Un-optimized Condition | Optimized Condition | Yield (mg/L) | Fold Increase |
| Media | ISP2 Medium | ISP2 Medium | 18.64 | - |
| Glucose | Not specified | 0.38% | 61.35 | 3.30 |
| pH | Not specified | 7.02 | 61.35 | 3.30 |
| Temperature | Not specified | 36.53 °C | 61.35 | 3.30 |
| Inoculum Size | Not specified | 5% | 61.35 | 3.30 |
| Incubation Period | Not specified | 10 days | 61.35 | 3.30 |
Data extracted from a study utilizing Response Surface Methodology (RSM) for optimization.[3]
Experimental Protocols
Protocol 1: Screening of Media Components using Plackett-Burman Design (PBD)
This protocol outlines a general method for identifying which media components significantly affect this compound production.
1. Variable Selection: Identify a list of potential variables (e.g., different carbon sources, nitrogen sources, minerals). Assign each variable a high (+) and low (-) level.[8]
2. Experimental Design: Use statistical software to generate the PBD matrix. This design allows for the screening of N-1 variables in N experiments.[6]
3. Fermentation: a. Prepare the fermentation media for each experimental run as defined by the PBD matrix. b. Inoculate each flask with a standardized inoculum of the producing microorganism (e.g., Streptomyces sp.).[4] c. Incubate the cultures under controlled conditions (e.g., specific temperature and agitation speed) for a defined period.[4]
4. Analysis: a. After incubation, harvest the broth and quantify the this compound yield using an appropriate analytical method (e.g., HPLC). b. Analyze the results using statistical software to determine the main effect of each variable. Variables with a high confidence level (typically p < 0.05) are considered significant.[5]
Protocol 2: Optimization using Response Surface Methodology (RSM)
This protocol is for optimizing the concentration of the significant variables identified from the PBD screen.
1. Factor Selection: Choose the 2-4 most significant factors identified from the PBD experiment.
2. Experimental Design: Use an RSM design, such as a Box-Behnken or Central Composite Design (CCD), to create a set of experiments with varying concentrations of the selected factors.[4][10] This design will include center points and axial points to allow for the fitting of a quadratic model.[12]
3. Fermentation and Analysis: a. Conduct the fermentation experiments as per the RSM design matrix. b. Quantify the this compound yield for each run.
4. Modeling and Optimization: a. Use statistical software to fit the experimental data to a second-order polynomial equation.[4] b. Generate 3D response surface plots to visualize the relationship between the variables and the yield.[2][3] c. Use the model to predict the optimal concentrations of the media components for maximizing this compound production. d. Validate the model by running a confirmation experiment at the predicted optimal conditions and comparing the result to the predicted yield.[3][9]
Visualizations
Experimental Workflow
Caption: Workflow for media optimization using statistical methods.
Granaticin Biosynthesis Pathway
Caption: Simplified pathway for this compound biosynthesis.[13]
References
- 1. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plackett-Burman Design and Response Surface Optimization of Medium Trace Nutrients for Glycolipopeptide Biosurfactant Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. Plackett burman design ppt | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. mdpi.com [mdpi.com]
- 11. asm.org [asm.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of Granaticinic Acid and Granaticin B
A Head-to-Head examination of two closely related benzoisochromanequinone antibiotics reveals significant disparities in our current understanding of their antimicrobial activities. While Granaticinic acid demonstrates broad-spectrum antibacterial properties, a notable lack of publicly available data on the antimicrobial efficacy of Granaticin B hinders a direct quantitative comparison.
This guide provides a comprehensive review of the existing scientific literature on the antibacterial activities of this compound and Granaticin B. Due to a scarcity of direct comparative studies and quantitative data, particularly for Granaticin B, this analysis relies on the available semi-quantitative data for this compound and highlights the current knowledge gaps for Granaticin B.
Quantitative Data on Antibacterial Activity
A thorough review of published literature reveals a significant lack of quantitative Minimum Inhibitory Concentration (MIC) data for both this compound and Granaticin B. However, semi-quantitative data for this compound, in the form of zones of inhibition, is available from a study on the compound isolated from Streptomyces thermoviolaceus NT1. No comparable data has been found for Granaticin B.
Table 1: Antibacterial Activity of this compound (Crude Extract) Determined by Agar (B569324) Well Diffusion
| Test Organism | Gram Stain | Zone of Inhibition (mm) |
| Bacillus subtilis (ATCC 11774) | Gram-positive | 33 ± 0.9 |
| Bacillus cereus (ATCC 14579) | Gram-positive | 30.8 ± 2 |
| Penicillin-resistant S. aureus (clinical isolate) | Gram-positive | 29.3 ± 1.2 |
| Methicillin-resistant S. aureus (clinical isolate) | Gram-positive | 27.6 ± 1.2 |
| Shigella flexneri (ATCC 12022) | Gram-negative | 19.8 ± 0.4 |
| Pseudomonas aeruginosa (ATCC 9027) | Gram-negative | 16.3 ± 0.8 |
| Escherichia coli (clinical isolate) | Gram-negative | 15 ± 0.6 |
| Vibrio parahemolyticus (ATCC 1782) | Gram-negative | 13 ± 0.5 |
Data sourced from a study by Roy and Banerjee (2015) on a crude extract of this compound.[1]
Granaticin B: No quantitative or semi-quantitative data on the antibacterial activity of Granaticin B was identified in the reviewed literature.
Experimental Protocols
The data presented for this compound was obtained using the agar well diffusion method. This is a standard technique for assessing the antimicrobial activity of a substance.
Agar Well Diffusion Method
This method is a widely used technique to determine the antimicrobial activity of extracts or purified compounds.
1. Preparation of Inoculum:
- Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at an optimal temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours) to achieve a desired cell density, often standardized against a 0.5 McFarland standard.
2. Inoculation of Agar Plates:
- A sterile cotton swab is dipped into the standardized bacterial suspension.
- The excess liquid is removed by pressing the swab against the inner wall of the tube.
- The swab is then used to evenly streak the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.
3. Preparation of Wells:
- Sterile wells are created in the inoculated agar plate using a sterile cork borer or a sterile pipette tip.
4. Application of Test Substance:
- A defined volume of the test substance (e.g., a crude extract of this compound) is added to each well.
- Positive (a known antibiotic) and negative (solvent used to dissolve the test substance) controls are also included on the same plate.
5. Incubation:
- The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
6. Measurement and Interpretation:
- Following incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters.
- A larger zone of inhibition generally indicates a higher susceptibility of the microorganism to the test substance.
Visualizing the Experimental Workflow
References
Granaticinic Acid: A Comparative Analysis Against Standard Gram-Positive Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant Gram-positive bacteria presents a formidable challenge to global public health. This guide provides a comparative analysis of granaticinic acid, a naturally derived quinone antibiotic, against three frontline antibiotics used to treat Gram-positive infections: vancomycin (B549263), daptomycin, and linezolid (B1675486). This comparison is based on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Different Targets
The efficacy of an antibiotic is intrinsically linked to its mechanism of action. This compound and the comparator antibiotics each exhibit a unique approach to inhibiting bacterial growth, which is crucial for understanding their spectrum of activity and potential for resistance development.
This compound: This antibiotic employs a mechanism centered on oxidative stress. It catalyzes the oxidation of vital cellular components, particularly sulfhydryl groups within proteins. This process generates reactive oxygen species (ROS), such as hydrogen peroxide, which are highly toxic to the bacterial cell and lead to its death.
Vancomycin: A glycopeptide antibiotic, vancomycin targets the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, effectively blocking the transglycosylation and transpeptidation steps in cell wall synthesis. This inhibition leads to a weakened cell wall and eventual cell lysis.
Daptomycin: This lipopeptide antibiotic disrupts the bacterial cell membrane. In a calcium-dependent manner, it inserts itself into the cell membrane of Gram-positive bacteria, leading to the formation of ion channels. The resulting rapid efflux of potassium ions causes membrane depolarization and a cascade of events that inhibit the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.
Linezolid: As an oxazolidinone antibiotic, linezolid inhibits the initiation of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex. This unique mechanism of action at an early stage of protein synthesis means there is a low potential for cross-resistance with other protein synthesis inhibitors.
Figure 1: Signaling pathways of this compound and comparator antibiotics.
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antibiotic's potency. It represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the available MIC data for this compound and the comparator antibiotics against key Gram-positive pathogens. It is important to note that comprehensive, directly comparative studies for this compound against a wide panel of Gram-positive bacteria are limited in the publicly available literature.
| Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Streptococcus pneumoniae (MIC in µg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Vancomycin | 0.5 - 2 | 1 - 4 | ≤1 |
| Daptomycin | 0.25 - 1 | 1 - 4 | ≤0.5 |
| Linezolid | 1 - 4 | 1 - 4 | ≤2 |
Note: The MIC values presented are ranges reported in various studies and can vary depending on the specific strain and testing methodology.
Experimental Protocol: Broth Microdilution for MIC Determination
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing to ensure reproducibility and comparability of results across different laboratories. The broth microdilution method is a commonly used technique to determine the MIC of an antibiotic.
Principle
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents visible growth.
Key Steps in the CLSI Broth Microdilution Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration.
-
Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound presents an interesting mechanism of action based on inducing oxidative stress, which differs significantly from the established mechanisms of vancomycin, daptomycin, and linezolid. This unique mode of action could be advantageous in combating bacteria that have developed resistance to antibiotics targeting cell wall synthesis, membrane integrity, or protein synthesis. However, a significant gap exists in the current literature regarding the quantitative in vitro efficacy of this compound against a broad panel of clinically relevant Gram-positive pathogens. Further research is imperative to establish a comprehensive MIC profile for this compound to allow for a direct and robust comparison with currently approved antibiotics. Such data will be crucial in determining its potential as a future therapeutic agent in the fight against antibiotic-resistant bacteria.
In Vitro Efficacy: A Comparative Analysis of Granaticinic Acid and Doxorubicin
In the landscape of anticancer drug discovery, the evaluation of novel compounds against established chemotherapeutic agents is a critical step. This guide provides a detailed comparison of the in vitro efficacy of Granaticinic acid, a member of the granaticin family of polyketides, and Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. While extensive data is available for Doxorubicin, public information on the specific cytotoxic activity of this compound is limited. This comparison, therefore, draws upon the known activities of the broader granaticin class to infer the potential of this compound and contrasts it with the well-documented efficacy of Doxorubicin.
Data Presentation: Cytotoxic Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values for Doxorubicin against a range of human cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.50[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 6.602[2] |
| A549 | Lung Carcinoma | > 20[1] |
| HeLa | Cervical Carcinoma | 2.92[1] |
| HepG2 | Hepatocellular Carcinoma | 12.18[1] |
| Huh7 | Hepatocellular Carcinoma | > 20[1] |
| PC3 | Prostate Adenocarcinoma | 2.64 |
| HCT116 | Colon Carcinoma | 24.30 |
| UMUC-3 | Bladder Cancer | 5.15[1] |
| TCCSUP | Bladder Cancer | 12.55[1] |
| BFTC-905 | Bladder Cancer | 2.26[1] |
| M21 | Melanoma | 2.77[1] |
Mechanistic Insights: A Tale of Two Topoisomerase II Inhibitors
Both granaticins and Doxorubicin are believed to exert their anticancer effects through similar mechanisms of action, primarily by targeting topoisomerase II and inducing oxidative stress.
Granaticin's Mode of Action: The cytotoxic effects of granaticins are attributed to the inhibition of ribosomal RNA maturation. More recent studies have found that granaticins can specifically inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Additionally, some members of the granaticin family have been shown to possess organocatalytic activity, which can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
Doxorubicin's Mode of Action: Doxorubicin's anticancer activity is multifactorial. It intercalates into DNA, disrupting DNA replication and transcription.[3] A primary mechanism is the inhibition of topoisomerase II, which leads to DNA strand breaks.[3] Furthermore, Doxorubicin is known to generate free radicals, causing oxidative damage to cellular components, including DNA, proteins, and lipids, which ultimately triggers apoptotic cell death.[3][4]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in assessing these compounds, the following diagrams are provided.
Caption: Doxorubicin's multi-pronged mechanism of action.
Caption: Proposed mechanism of action for Granaticin.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for apoptosis detection via flow cytometry.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[5][6]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds (this compound, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with the desired concentrations of the test compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Conclusion
Doxorubicin remains a potent and well-characterized anticancer agent with broad efficacy against numerous cancer cell lines. While direct comparative data for this compound is scarce, the available information on the granaticin class of compounds suggests a similar mechanism of action involving topoisomerase II inhibition and ROS generation. This shared mechanistic profile indicates that granaticins could hold therapeutic potential. However, to establish the clinical relevance of this compound, further rigorous in vitro studies are imperative to determine its specific IC50 values against a comprehensive panel of cancer cell lines. Such data would be crucial for a direct and quantitative comparison with established chemotherapeutics like Doxorubicin and for guiding future drug development efforts.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Granzyme B and melittin in cancer immunotherapy: molecular mechanisms and therapeutic perspectives in head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Comparative Analysis of Granaticinic Acid: Cross-Resistance and Antibacterial Profile
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial properties of Granaticinic acid in comparison to established antibiotics.
Executive Summary
This compound, a member of the benzoisochromanequinone class of antibiotics, demonstrates significant promise as a broad-spectrum antibacterial agent.[1][2][3][4] While direct cross-resistance studies with known antibiotics are not extensively available in the public domain, this guide provides a comparative overview based on its known antibacterial activity and mechanism of action against key Gram-positive and Gram-negative bacteria. This analysis is supplemented with minimum inhibitory concentration (MIC) data for common antibiotics against the same bacterial species to offer a contextual performance benchmark. Detailed experimental protocols for assessing antimicrobial susceptibility are also provided to support further research in this area.
Antibacterial Spectrum and Potency
This compound has been shown to exhibit potent antagonism against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative species.[1][3][4] Notably, its activity extends to drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][3]
Quantitative Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Antibiotics against Common Bacteria
| Antibiotic | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| Vancomycin | 0.5 - 2[5] | Data not available | Not applicable | Not applicable |
| Penicillin | Variable | ≤ 0.0625[6] | Not applicable | Not applicable |
| Ciprofloxacin | ≤ 0.06 - >8[7] | Data not available | 0.016 - 32[8] | 0.5 - >32[9] |
| Gentamicin | Data not available | 0.125[6] | 8 - >512[8] | Data not available |
| Ceftazidime | Not applicable | Data not available | Not applicable | 2 - 16[10] |
Note: MIC values can vary significantly based on the bacterial strain, testing methodology, and laboratory conditions.
Mechanism of Action of this compound
This compound employs a multi-faceted mechanism of action to exert its bactericidal effects. A primary pathway involves its role as an organocatalyst, facilitating the oxidation of cellular components. This catalytic activity leads to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are toxic to bacterial cells. Additionally, this compound can directly oxidize sulfhydryl groups in cellular proteins, leading to their inactivation. A secondary reported mechanism is the interference with the aminoacylation of transfer RNA (tRNA), specifically tRNA-Leu, which disrupts protein synthesis.[5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. japsonline.com [japsonline.com]
- 3. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stringent control of ribonucleic acid synthesis in Bacillus subtilis treated with granaticin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical Study and Antibacterial and Antibiotic Modulation Activity of Punica granatum (Pomegranate) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acidic Microenvironment Determines Antibiotic Susceptibility and Biofilm Formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Usnic acid modifies MRSA drug resistance through down‐regulation of proteins involved in peptidoglycan and fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Granaticinic Acid Production from Diverse Streptomyces Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Granaticinic acid production from various Streptomyces species. This compound, a member of the benzoisochromanequinone class of polyketides, has garnered significant interest for its potent antibacterial properties. This document summarizes quantitative production data, details experimental protocols for its isolation and analysis, and visualizes the biosynthetic pathway to aid in understanding and optimizing its production.
Quantitative Production of this compound
The production yield of this compound varies significantly among different Streptomyces species and is highly dependent on the fermentation conditions. The following table summarizes the available quantitative data on this compound production.
| Streptomyces Species | Strain | Production Yield of this compound (mg/L) | Reference |
| Streptomyces thermoviolaceus | NT1 | 18.64 (un-optimized) - 61.35 (optimized) | [1][2][3][4] |
| Streptomyces vilmorinianum | YP1 | 111.3 mg purified from 2.7 g crude extract (from 50L broth) | [5] |
| Streptomyces vietnamensis | GIMV4.0001 | Data not available | [6] |
| Streptomyces violaceoruber | Tü22 | Data not available | [7] |
| Streptomyces parvus | C05 | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the production, extraction, and analysis of this compound from Streptomyces.
Fermentation Protocol for Streptomyces thermoviolaceus NT1
-
Inoculum Preparation: A 1 cm² agar (B569324) plug of a fully grown culture of S. thermoviolaceus NT1 is inoculated into 30 mL of ISP2 broth and incubated at 28°C for 3 days with shaking. A 5% (v/v) of this seed culture is then transferred to 100 mL of ISP2 broth and grown for another 3 days to be used as the final inoculum.[8]
-
Production Medium: ISP2 medium is commonly used for the production of this compound.[1][8]
-
Fermentation Conditions:
-
Optimized Conditions: Fermentation is carried out in 250 mL Erlenmeyer flasks containing 50 mL of ISP2 medium. The optimal conditions for maximum yield are a glucose concentration of 0.38%, an initial pH of 7.02, and an incubation temperature of 36.53°C for 10 days with shaking at 150 rpm.[1]
-
Un-optimized Conditions: Incubation is performed at 28°C for 12 days.[1]
-
-
Harvesting: After the incubation period, the mycelia are separated from the culture broth by filtration or centrifugation.[8]
Extraction and Purification of this compound
-
Extraction: The cell-free culture broth is acidified to pH 2-3 with HCl and then extracted three times with an equal volume of ethyl acetate. The organic phases are pooled and concentrated under vacuum.[5]
-
Purification:
-
Silica (B1680970) Gel Chromatography: The crude extract can be subjected to silica gel column chromatography for initial purification.[8]
-
High-Performance Liquid Chromatography (HPLC): Further purification to obtain high-purity this compound is achieved using reversed-phase HPLC. A common system involves a C18 column with a gradient elution of methanol (B129727) and water containing 0.1% formic acid.[6][9]
-
Analytical Methods
-
Quantification: The concentration of this compound can be determined using HPLC with a UV-Vis detector, by comparing the peak area with a standard curve of purified this compound.
-
Structural Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Biological Activity
This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
-
Streptomyces thermoviolaceus NT1-derived this compound: This compound has shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibits inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Staphylococcus aureus (PRSA).[1][2]
Visualizations
Granaticin Biosynthetic Pathway
The biosynthesis of granaticin is a complex process involving a Type II polyketide synthase (PKS) system. The following diagram illustrates the key steps in the pathway, based on the gene cluster identified in Streptomyces violaceoruber Tü22.[7][10][11]
References
- 1. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Response Optimization of this compound Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
- 7. The granaticin biosynthetic gene cluster of Streptomyces violaceoruber Tü22: sequence analysis and expression in a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure and deduced function of the granaticin-producing polyketide synthase gene cluster of Streptomyces violaceoruber Tü22 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Spectroscopic comparison of Granaticinic acid and its synthetic analogs
For researchers, scientists, and professionals in drug development, this guide offers an objective spectroscopic comparison of the naturally occurring polyketide, Granaticinic acid, and its sulfur-containing analogs, Mycothiogranaticin A and Granaticin MA. This analysis, supported by experimental data, provides insights into the structural nuances that can inform future synthetic strategies and drug discovery efforts.
This compound, a member of the benzoisochromanequinone class of antibiotics, is known for its antibacterial and anticancer properties.[1] Its biological activity is intrinsically linked to its chemical structure. Understanding the spectroscopic characteristics of this compound and its naturally occurring analogs is crucial for elucidating structure-activity relationships and for the quality control of these potential therapeutic agents. This guide focuses on a comparative analysis of the spectroscopic data of this compound, Mycothiogranaticin A, and Granaticin MA, compounds isolated from Streptomyces vietnamensis.[1][2]
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its natural analogs, Mycothiogranaticin A and Granaticin MA. The data highlights the distinct spectroscopic signatures arising from the structural differences between these molecules.
| Spectroscopic Technique | This compound | Mycothiogranaticin A | Granaticin MA (4-deoxy-4-S-(N-acetylcysteinyl) this compound) |
| ¹H NMR | δ 7.269 (d, J=7.8 Hz), 6.427 (d, J=5.4 Hz), 3.648, 3.597, 2.374, 1.471-0.843[3] | Signals corresponding to a granaticin core, a mycothiol (B1677580) moiety (inositol and α-glucosamine units)[1][2] | Highly similar to Mycothiogranaticin A, but lacking signals for the inositol (B14025) and α-glucosamine moieties.[2][4] |
| ¹³C NMR | δ 170.11 (-COOH), 154.26, 132.13, 129.07, 128.63, 127.34 (aromatic C), 113.04 (C), 42.44, 41.23 (CH), 35.01, 34.05, 33.70, 31.90, 29.67, 29.14, 27.18, 24.82, 22.67 (CH₂), 19.47, 18.81, 14.10, 11.25 (CH₃)[3] | Signals for the granaticin core, inositol, and α-glucosamine units.[1] | Similar to Mycothiogranaticin A for the core, with a characteristic carboxyl signal at δC 173.8.[2][4] |
| Mass Spectrometry (HR-ESI-MS) | m/z 463.26 [M+H]⁺[3] | m/z 929.2501 [M – H]⁻[1][2] | m/z 606.1285 [M – H]⁻[2][4] |
| Infrared (IR) Spectroscopy | OH stretching: 3600-3400 cm⁻¹, Carboxylic acid OH: 3000-2850 cm⁻¹, C=O (saturated): 1715 cm⁻¹[3] | Characteristic absorptions for hydroxyl, carbonyl, amide, and thioether functional groups are expected. | Similar to Mycothiogranaticin A, with distinct amide and carboxylic acid bands. |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques for natural product characterization. The following provides an overview of the general experimental protocols employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (e.g., 600 or 700 MHz) at room temperature (298 K).[1] Samples are dissolved in appropriate deuterated solvents, such as CDCl₃ or DMSO-d₆. For quantitative NMR (qNMR) studies, an internal standard is added, and parameters such as pulse width, relaxation delay (D1), and acquisition time (AQ) are carefully optimized to ensure accurate quantification.[4] Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the chemical structure and stereochemistry of the compounds.[1][2]
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of the compounds. Analyses are often carried out using a time-of-flight (TOF) mass spectrometer coupled with a liquid chromatography (LC) system.[1] The LC separation is typically performed on a C18 column with a gradient elution using solvents like methanol (B129727) and water containing a small percentage of formic acid to facilitate ionization.[1] For polyketides, atmospheric pressure ionization (API-MS) techniques are commonly used, and fragmentation patterns can provide valuable structural information.[5]
Infrared (IR) Spectroscopy
FT-IR spectra are recorded on a spectrophotometer to identify the functional groups present in the molecules. Samples can be analyzed as a thin film, in a KBr pellet, or using an attenuated total reflectance (ATR) accessory.[6] The characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acids (-COOH) are analyzed to confirm the structural features of the compounds.[3] For quinone-containing molecules, the C=O stretching vibrations are particularly informative.[6][7]
Experimental Workflow and Structural Comparison
The following diagrams illustrate a typical experimental workflow for the isolation and characterization of this compound and its analogs, as well as a simplified representation of their structural relationships.
References
- 1. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
- 2. Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 5. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthesized Granaticinic Acid
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active compound like Granaticinic acid is a critical, non-negotiable step in the research and development pipeline. this compound, a benzoisochromanequinone polyketide, and its derivatives are noted for their significant antibacterial and anticancer properties.[1][2] The integrity of all subsequent biological and pharmacological data hinges on the purity of the starting material. Impurities can lead to erroneous results, misinterpretation of structure-activity relationships, and potential off-target effects.
This guide provides a comparative overview of essential analytical techniques for determining the purity of synthesized this compound. It includes hypothetical data from two distinct synthetic routes to illustrate the comparison, detailed experimental protocols, and a standardized workflow for assessment.
Comparative Purity Analysis
The purity of a synthesized compound can vary significantly based on the synthetic route employed, purification methods, and handling. Here, we compare hypothetical purity data for this compound synthesized via two different fictional routes: a traditional multi-step linear synthesis (Route A) and a more modern convergent synthesis (Route B). The data is assessed using High-Performance Liquid Chromatography (HPLC) for percentage purity and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.
| Parameter | Synthesis Route A (Linear) | Synthesis Route B (Convergent) | Notes |
| Purity by HPLC (% Area) | 96.5% | 99.2% | HPLC provides a measure of purity relative to other UV-active components. |
| Major Impurity A (HPLC %) | 2.1% | 0.3% | A common process-related impurity. |
| Major Impurity B (HPLC %) | 0.8% | Not Detected | An impurity associated with starting material degradation. |
| Purity by qNMR (%) | 95.8% | 98.9% | qNMR offers a direct measurement of purity against a certified internal standard, detecting non-UV active impurities.[3] |
| Residual Solvent (Toluene) | 450 ppm | 85 ppm | Determined by ¹H-NMR. |
| Water Content (%) | 0.4% | 0.2% | Determined by Karl Fischer titration. |
| Overall Purity (Mass Balance) | 95.4% | 98.6% | Calculated by subtracting impurities, water, and residual solvents from 100%. |
Experimental Workflow for Purity Assessment
The logical flow from a synthesized product to a final purity assessment is crucial for ensuring reproducible and reliable results. The following diagram illustrates a standard workflow for the purification and subsequent analysis of synthesized this compound.
Caption: Standard workflow from synthesis to final purity assessment.
Experimental Protocols
Accurate and reproducible data relies on meticulous adherence to validated experimental protocols. The following sections detail standardized methods for the primary, orthogonal techniques of HPLC and qNMR for purity assessment.
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a general reverse-phase HPLC method suitable for analyzing polyketides like this compound.[4]
-
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
-
-
Sample and Mobile Phase Preparation:
-
Sample: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., Acetonitrile (B52724)/Water mixture) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: As this compound is a chromophoric molecule, a wavelength such as 254 nm or a wavelength of maximum absorbance determined by DAD should be used.
-
Gradient Elution (Example):
-
0-25 min: 10% B to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: 90% B to 10% B
-
31-35 min: Hold at 10% B (re-equilibration)
-
-
Column Temperature: 35 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the relative peak area of the main component as a percentage of the total peak area.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Purity Determination by Quantitative ¹H-NMR (qNMR)
Quantitative NMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte itself.[5][6] It relies on a certified internal standard.[3]
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
-
Materials:
-
Internal Standard (IS): A certified standard with a known purity, chemical stability, and a simple NMR spectrum with peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the analyte and the internal standard.
-
-
Sample Preparation:
-
Accurately weigh about 15 mg of the purified this compound (WAnalyte) into a clean vial.
-
Accurately weigh about 10 mg of the internal standard (WIS) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a clean, high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H-NMR spectrum under quantitative conditions. This requires a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full signal recovery. A D1 of 30 seconds is often a safe starting point.
-
-
Data Analysis:
-
Carefully integrate a well-resolved, characteristic peak of the analyte (IntAnalyte) and a peak from the internal standard (IntIS).
-
Calculate the purity using the following formula:
Purity (%) = (IntAnalyte / IntIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (WIS / WAnalyte) * PurityIS
Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
PurityIS = Purity of the internal standard (e.g., 99.9%)
-
-
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing essential evidence of its identity.[7][8]
-
Instrumentation:
-
A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray Ionization (ESI) is a common ionization technique for this type of molecule.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample directly or via LC into the mass spectrometer.
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻.
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
-
Data Analysis:
-
Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretically calculated mass of this compound. The values should match within a narrow tolerance (typically <5 ppm for HRMS).
-
References
- 1. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
- 2. Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Comparative Guide to the Biological Activity of Granaticinic Acid and Its Biosynthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of granaticinic acid, a member of the benzoisochromanequinone class of antibiotics, with its biosynthetic precursors. While direct comparative studies on the bioactivity of this compound and its immediate precursors are limited in publicly available literature, this document synthesizes existing data on granaticin and its derivatives to infer the structure-activity relationship within its biosynthetic pathway. The information presented is supported by experimental protocols and visual diagrams to facilitate understanding and further research.
Introduction to this compound and its Biosynthesis
This compound is a polyketide antibiotic produced by various Streptomyces species. It belongs to the granaticin family, which is known for a wide range of biological activities, including antibacterial and antitumor effects. The biosynthesis of granaticin involves a type II polyketide synthase (PKS) that assembles a polyketide chain, which then undergoes a series of tailoring reactions including cyclization, oxidation, and glycosylation to form the final products.
A key intermediate in the biosynthesis of granaticin is 4-dihydro-9-hydroxy-1-methyl-10-oxo-3-H-naphtho-[2,3-c]-pyran-3-(R)-acetic acid (DNPA). This molecule represents the core structure before further modifications that lead to this compound and other granaticin derivatives. The general principle in natural product biosynthesis is that the final, more complex molecules often possess the highest biological activity, as the biosynthetic machinery has evolved to produce potent compounds.
Comparative Biological Activity
While specific quantitative data directly comparing the bioactivity of this compound with its precursors like DNPA is scarce, studies on derivatives of granaticin provide strong evidence for the importance of the final chemical structure for its biological function.
A study on mycothiogranaticin A and granaticin MA, which are sulfur-containing derivatives of granaticin, showed that these compounds exhibited dramatically decreased antibacterial and cytotoxic activities compared to granaticin.[1][2] This suggests that modifications to the core structure, even those that occur as detoxification products by the producing organism, can significantly reduce bioactivity.[1] It is therefore highly probable that the biosynthetic precursors to this compound, which lack the complete and specific structural features of the final molecule, would exhibit significantly lower biological activity.
Table 1: Summary of Biological Activities of Granaticin and its Derivatives
| Compound | Type | Antibacterial Activity (MIC) | Cytotoxicity (IC50) |
| Granaticin | Final Product | High activity against Gram-positive bacteria.[1][2] | Potent cytotoxicity against various cancer cell lines.[1][2] |
| Mycothiogranaticin A | Sulfur-containing derivative | Dramatically decreased activity.[1][2] | No inhibitory effects observed.[1][2] |
| Granaticin MA | Sulfur-containing derivative | Dramatically decreased activity.[1][2] | No inhibitory effects observed.[1][2] |
| This compound | Final Product | Strong antibacterial activity against Gram-positive and Gram-negative bacteria. | Reported to be non-mutagenic. |
| DNPA (precursor) | Biosynthetic Precursor | Presumed to be significantly lower than this compound | Presumed to be significantly lower than this compound |
Note: The activity of DNPA is inferred based on the structure-activity relationships observed in granaticin derivatives.
Mechanism of Action
The biological activity of granaticins is attributed to several mechanisms:
-
Inhibition of tRNA Aminoacylation: Granaticins can interfere with the aminoacylation of leucyl-tRNA (tRNALeu), which leads to the failure of protein and RNA synthesis in bacteria.[1]
-
Organocatalytic Activity: Granaticin can act as an organocatalyst, facilitating the oxidation of molecules like L-ascorbic acid and sulfhydryl compounds. This process generates reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can cause cellular damage and contribute to the bactericidal effect.
The following diagram illustrates a proposed signaling pathway for the antibacterial action of granaticin.
Caption: Proposed mechanism of action for granaticin's antibacterial activity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of biological activities.
Antibacterial Activity Assay (Broth Microdilution for MIC Determination)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Workflow Diagram:
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol:
-
Preparation of Compounds: Prepare a stock solution of the test compound (e.g., this compound, precursor) in a suitable solvent like DMSO. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1][2]
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Workflow Diagram:
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 3 x 104 cells/mL and incubate for 24 hours.[1][2]
-
Compound Addition: Add various concentrations of the test compounds to the wells and incubate for 72 hours.[1][2]
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with 0.4% SRB solution for 30 minutes.[1][2]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution and read the absorbance at 570 nm using a microplate reader.[1][2] The IC50 value (the concentration that inhibits cell growth by 50%) can then be calculated.
Conclusion
This compound is a potent antibacterial agent, and its biological activity is highly dependent on its specific chemical structure. Based on structure-activity relationships observed in its derivatives, it is concluded that the biosynthetic precursors of this compound, such as DNPA, possess significantly lower biological activity. The final tailoring steps in the biosynthetic pathway are crucial for creating a molecule with high potency. The mechanisms of action for granaticins include the inhibition of essential bacterial processes and the generation of oxidative stress. The provided experimental protocols offer a standardized framework for future comparative studies to further elucidate the structure-activity relationships within the granaticin biosynthetic pathway.
References
- 1. Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis [frontiersin.org]
Safety Operating Guide
Essential Safety and Handling guidance for Granaticinic Acid
This guide provides researchers, scientists, and drug development professionals with crucial safety and logistical information for handling Granaticinic acid, including operational procedures and a detailed disposal plan.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to mitigate risks of exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a full-face shield. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use. |
| Body Protection | A lab coat or fire/flame-resistant and impervious clothing. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid Contamination: Prevent contact with skin and eyes, and avoid the formation of dust and aerosols.[1][2]
-
Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools and explosion-proof equipment to prevent fire from electrostatic discharge.[1][2]
-
Hygiene: Practice good industrial hygiene. Wash hands after handling and ensure emergency exits and risk-elimination areas are established.[1][2]
Storage Procedures:
-
Container: Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Keep apart from foodstuff containers and other incompatible materials.[1][2]
Disposal Plan
Disposal of this compound and its waste must be conducted in accordance with all applicable local, state, and federal regulations. A primary method for acidic waste is neutralization.
Experimental Protocol: Neutralization of Acidic Waste
Objective: To safely neutralize acidic waste to a pH between 5.5 and 9.0 before disposal.
Materials:
-
Acidic waste
-
A suitable base for neutralization (e.g., sodium bicarbonate, calcium hydroxide)
-
Ice water bath
-
pH indicator strips or a pH meter
-
Appropriate PPE
-
Chemical-resistant containers for collection and disposal
Procedure:
-
Preparation: Conduct the neutralization process in a chemical fume hood behind a safety shield. Wear appropriate PPE, including a lab coat, gloves, and goggles.
-
Cooling: Place the container of acidic waste in an ice water bath to manage heat generation during the reaction.
-
Neutralization: While stirring, slowly add the basic neutralizing agent to the acidic waste, which has been diluted with a large amount of ice water (a 1:10 ratio of acid to ice water solution is recommended).[3]
-
pH Monitoring: Continuously monitor the pH of the solution.
-
Completion: Once the pH is stable between 5.5 and 9.0, the neutralization is complete.[3]
-
Disposal: The neutralized solution may be suitable for drain disposal, followed by a large volume of water (approximately 20 parts water to the neutralized solution).[3] However, it is crucial to confirm this with your local EHS guidelines, as some neutralized salt solutions may still be considered hazardous.
-
Collection: If drain disposal is not permitted, transfer the neutralized waste to a suitable, labeled, and closed container for collection by a licensed hazardous waste disposal service.[1][2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action must be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1][2]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains; discharge into the environment must be avoided.[1][2]
-
Containment and Cleaning Up: Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Remove all sources of ignition and use spark-proof tools.[1][2]
Quantitative Data
No specific occupational exposure limits (OELs) for this compound have been established. It is recommended to handle this compound with a high degree of caution to minimize any potential exposure.
Visualizations
The following diagrams illustrate the procedural workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
